molecular formula C9H12O3 B2446561 Methyl 4-oxospiro[2.4]heptane-5-carboxylate CAS No. 1213265-80-5

Methyl 4-oxospiro[2.4]heptane-5-carboxylate

Cat. No.: B2446561
CAS No.: 1213265-80-5
M. Wt: 168.192
InChI Key: PQXIZTYFOUNDPO-UHFFFAOYSA-N
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Description

Methyl 4-oxospiro[2.4]heptane-5-carboxylate is a valuable spirocyclic synthetic building block in organic chemistry and drug discovery research. This compound, with the CAS number 1213265-80-5 and molecular formula C 9 H 12 O 3 , features a spiro[2.4]heptane core structure that incorporates both an ester and a ketone functional group, making it a versatile intermediate for further chemical transformations . Spirocyclic scaffolds of this nature are of significant interest in medicinal chemistry due to the three-dimensional rigidity they impart to molecules, which can be critical for biological activity . Specifically, the spiro[2.4]heptane framework is characterized by a cyclopropane ring spiro-fused to another ring system, a structure that is a key element in the synthesis of advanced pharmaceutical intermediates . For instance, closely related 5-azaspiro[2.4]heptane carboxylic acid derivatives have been identified as key components in the industrial synthesis of potent antiviral agents such as Ledipasvir, a therapy for Hepatitis C virus infection . Furthermore, other 5-oxaspiro[2.4]heptane intermediates are utilized in the synthetic pathways of therapeutics like Montelukast, used for the treatment of asthma . As such, Methyl 4-oxospiro[2.4]heptane-5-carboxylate serves as a crucial precursor for researchers developing novel bioactive molecules and exploring new chemical spaces. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 7-oxospiro[2.4]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)6-2-3-9(4-5-9)7(6)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXIZTYFOUNDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-oxospiro[2.4]heptane-5-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 4-oxospiro[2.4]heptane-5-carboxylate, a spirocyclic β-keto ester with significant potential in synthetic organic chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from analogous structures to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications, offering a solid foundation for its synthesis and utilization in a research setting.

Molecular Structure and Physicochemical Properties

Methyl 4-oxospiro[2.4]heptane-5-carboxylate possesses a unique and rigid three-dimensional structure, characterized by a cyclopropane ring spiro-fused to a cyclopentanone ring at the C3 position. The molecule incorporates two key functional groups: a ketone and a methyl ester, which are in a β-relationship, classifying it as a β-keto ester.

dot graph "Methyl_4-oxospiro_2_4_heptane-5-carboxylate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of Methyl 4-oxospiro[2.4]heptane-5-carboxylate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
XLogP30.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Formal Charge0
Complexity224

The spirocyclic nature of this molecule imparts significant conformational rigidity. Such rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1][2][3] The presence of both a hydrogen bond acceptor (ketone and ester carbonyls) and a potential nucleophilic center (the enolizable α-carbon) suggests a rich chemical reactivity profile.

Plausible Synthetic Pathways

Retrosynthetic Analysis

A retrosynthetic analysis suggests two primary pathways:

  • Pathway A: Dieckmann Condensation. This approach involves the intramolecular condensation of a diester precursor containing a cyclopropane ring.

  • Pathway B: Alkylation and Intramolecular Cyclization. This route starts with a pre-formed cyclopentanone ring, which is then alkylated with a 1,2-dihaloethane followed by an intramolecular cyclization to form the spiro-fused cyclopropane ring.

dot graph Retrosynthesis { rankdir=RL; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Retrosynthetic analysis of Methyl 4-oxospiro[2.4]heptane-5-carboxylate.

Proposed Synthetic Protocol (Pathway B)

This pathway is often more practical due to the commercial availability of the starting materials.

Step 1: Alkylation of Methyl 2-oxocyclopentanecarboxylate

The initial step involves the alkylation of the enolate of methyl 2-oxocyclopentanecarboxylate with 1,2-dibromoethane.

Experimental Protocol:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise.

  • Stir the resulting solution at room temperature for 1 hour to ensure complete enolate formation.

  • Add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-bromoethyl)-2-oxocyclopentanecarboxylate.

Step 2: Intramolecular Cyclization

The second step is an intramolecular cyclization to form the spiro[2.4]heptane ring system. This is typically achieved using a non-nucleophilic base to promote an intramolecular SN2 reaction.

Experimental Protocol:

  • Dissolve the product from Step 1 in anhydrous THF.

  • Add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction with water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 4-oxospiro[2.4]heptane-5-carboxylate.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Proposed two-step synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

The structural elucidation of Methyl 4-oxospiro[2.4]heptane-5-carboxylate would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.[4][5][6][7][8][9][10][11][12]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR δ 3.7 (s, 3H, -OCH₃), 2.8-2.2 (m, 4H, cyclopentanone CH₂), 1.0-0.5 (m, 4H, cyclopropane CH₂)
¹³C NMR δ 205 (C=O, ketone), 170 (C=O, ester), 60 (spiro C), 52 (-OCH₃), 40-20 (cyclopentanone CH₂), 15-5 (cyclopropane CH₂)
IR (Infrared) ν 1750-1735 cm⁻¹ (C=O stretch, ester), 1725-1705 cm⁻¹ (C=O stretch, ketone), 1250-1000 cm⁻¹ (C-O stretch)
MS (Mass Spec) m/z 168 (M⁺), characteristic fragments from loss of -OCH₃ (m/z 137) and -COOCH₃ (m/z 109)

The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl ester protons and complex multiplets for the cyclopentanone and cyclopropane protons. The ¹³C NMR spectrum will be distinguished by the two carbonyl signals and the upfield signals of the cyclopropane carbons. The IR spectrum will prominently display the two carbonyl stretching frequencies.[13][14][15] The mass spectrum would likely show the molecular ion peak and fragmentation patterns typical for cyclic ketones and methyl esters.[16][17][18]

Chemical Reactivity and Synthetic Utility

The presence of multiple functional groups makes Methyl 4-oxospiro[2.4]heptane-5-carboxylate a versatile synthetic intermediate.

  • Enolate Chemistry: The α-proton to the ketone and ester is acidic and can be deprotonated to form an enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations, aldol condensations, and Michael additions.

  • Carbonyl Chemistry: The ketone carbonyl is susceptible to nucleophilic attack, allowing for the introduction of various functional groups via reactions like Grignard additions, Wittig reactions, and reductive aminations.

  • Reduction: The ketone can be selectively reduced to the corresponding alcohol, introducing a new stereocenter.

  • Decarboxylation: Under appropriate conditions (e.g., Krapcho decarboxylation), the methoxycarbonyl group can be removed to yield spiro[2.4]heptan-4-one.

dot graph Reactivity { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Potential chemical transformations of the title compound.

Applications and Future Perspectives

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2][3][19] The rigid framework of Methyl 4-oxospiro[2.4]heptane-5-carboxylate makes it an attractive building block for the synthesis of novel therapeutic agents.

Potential applications include:

  • Scaffold for Drug Discovery: The core structure can be elaborated with various functional groups to generate libraries of compounds for screening against a wide range of biological targets. The spirocyclic nature can help in exploring new chemical space and developing compounds with improved potency and selectivity.[20][21][22][23][24][25][26]

  • Probes for Chemical Biology: The molecule can be functionalized with fluorescent tags or other reporter groups to create chemical probes for studying biological processes.

  • Asymmetric Synthesis: The ketone can be asymmetrically reduced to create chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

Future research in this area could focus on the development of efficient and stereoselective syntheses of this and related spirocyclic compounds. Furthermore, the exploration of the biological activity of derivatives of Methyl 4-oxospiro[2.4]heptane-5-carboxylate could lead to the discovery of novel drug candidates.

Conclusion

Methyl 4-oxospiro[2.4]heptane-5-carboxylate represents a fascinating, albeit underexplored, chemical entity with considerable potential. This guide has provided a theoretical framework for its synthesis, a prediction of its key spectroscopic features, and an overview of its potential reactivity and applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this promising spirocyclic building block.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira Bonesconto, J. P., Cruz, L. R., & Dias, L. (2024, December 10). Spiraling Forward: Spirocyclic Compounds as Innovative Tools in Drug Discovery for Medicinal Chemists. SSRN. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. [Link]

  • Ester infrared spectra. (2015, January 12). Organic Spectroscopy International. [Link]

  • GCMS Section 6.11.2. (n.d.). Whitman College. Retrieved February 15, 2026, from [Link]

  • Diarylspiro[2.4]heptenes as orally active, highly selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationships. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • IR Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 15, 2026, from [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026, January 15). Oreate AI Blog. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive. Retrieved February 15, 2026, from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 15, 2026, from [Link]

  • The Infrared Absorption Spectra of Cyclic β-Ketoesters. (2020, August 4). ACS Publications. [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pharmacological importance of novel spiro derivatives against human pathogenic fungi. (2025, August 10). ResearchGate. [Link]

  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. (n.d.). Google Patents.
  • The Mass Spectra of Cyclic Ketones. (1960). Semantic Scholar. [Link]

  • ethyl 2-oxocyclopentane carboxylate, 611-10-9. (n.d.). The Good Scents Company. Retrieved February 15, 2026, from [Link]

  • Ethyl 2-oxocyclopentanecarboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. (n.d.). Eindhoven University of Technology Research Portal. Retrieved February 15, 2026, from [Link]

  • Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may also use any required reagents. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]

  • Process for the preparation of 2-substituted cyclopentanones. (n.d.). Google Patents.
  • Spiro(2.4)heptane. (n.d.). SpectraBase. Retrieved February 15, 2026, from [Link]

  • Spirocyclic derivatives as antioxidants: a review. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of cyclopentanones. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. [Link]

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2019, April 2). ResearchGate. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025, June 16). AlQalam Journal of Medical and Applied Sciences. [Link]

  • Possible mechanism for intramolecular cyclization of 2-alkynylarylketones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. (2025, August 5). ResearchGate. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (2025, August 6). ResearchGate. [Link]

  • Spiro[2.4]hepta-4,6-dienes: Synthesis and chemical reactions. (2025, August 7). ResearchGate. [Link]

  • Stereoselective synthesis of cyclopentanone-fused benzosultams through Tomita zipper cyclization. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-Alkyl-2-(2-furanyl)-1,3-cyclopentanediones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Technical Monograph: Spiro[2.4]heptane Beta-Keto Ester Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[2.4]heptane scaffold represents a critical structural motif in modern drug discovery, offering a rigid, three-dimensional framework that enhances Fsp³ character without significantly increasing molecular weight. This guide focuses on the beta-keto ester derivative (Ethyl 4-oxospiro[2.4]heptane-5-carboxylate, CAS 34098-32-3) , a versatile building block. Unlike flat aromatic scaffolds, this spirocyclic system restricts conformational entropy, potentially improving receptor binding affinity and metabolic stability. This document details the structural properties, validated synthetic routes, and reactivity profiles necessary for integrating this motif into pharmaceutical campaigns.

Part 1: Structural & Physicochemical Analysis

Conformational Architecture

The spiro[2.4]heptane system consists of a cyclopropane ring fused at a single carbon atom (C4) to a cyclopentane ring.

  • Spiro-Fusion: The spiro carbon (C4) is quaternary, forcing the two rings to be perpendicular. This orthogonality creates a distinct "L-shaped" or globular 3D volume, unlike the planar topology of indole or naphthalene systems.

  • Ring Strain: The total strain energy is approximately 26–28 kcal/mol , dominated by the cyclopropane ring (27.5 kcal/mol). The cyclopentane ring adopts an "envelope" conformation to minimize torsional strain, but the spiro-fusion locks this envelope, reducing the "pseudorotation" typically seen in free cyclopentanes.

Physicochemical Properties Comparison

The introduction of the spiro-cyclopropane moiety alters the physicochemical profile compared to the parent cyclopentane beta-keto ester.

PropertyEthyl 2-oxocyclopentanecarboxylateEthyl 4-oxospiro[2.4]heptane-5-carboxylateImpact of Spiro Motif
Formula C₈H₁₂O₃C₁₀H₁₄O₃+C₂H₂ (Cyclopropyl)
MW 156.18 g/mol 182.22 g/mol Slight Increase
LogP (Calc) ~0.8~1.4Increased Lipophilicity
TPSA 43.4 Ų43.4 ŲUnchanged (Polar surface constant)
Boiling Point 102–104 °C (11 mmHg)~115–120 °C (11 mmHg)*Higher London Dispersion Forces
pKa (α-H) ~10–11~10.5Similar acidity at C5

*Estimated based on structural homology.

Part 2: Synthetic Protocols

The synthesis of Ethyl 4-oxospiro[2.4]heptane-5-carboxylate requires a modular approach. Direct alkylation of cyclopentanone with 1,2-dibromoethane often leads to polymerization or O-alkylation. The Simmons-Smith cyclopropanation of a silyl enol ether is the most robust, self-validating protocol for the intermediate ketone.

Synthetic Workflow Diagram

SpiroSynthesis Start Cyclopentanone (C5H8O) TMS TMS Enol Ether Intermediate Start->TMS TMSCl, NaI, Et3N CH3CN, Reflux SpiroKetone Spiro[2.4]heptan-4-one (CAS 5771-32-4) TMS->SpiroKetone Et2Zn, CH2I2 (Simmons-Smith) Toluene, 0°C Target Ethyl 4-oxospiro[2.4]heptane- 5-carboxylate (CAS 34098-32-3) SpiroKetone->Target Diethyl Carbonate NaH, Toluene Reflux

Figure 1: Modular synthesis of the spiro-beta-keto ester from cyclopentanone.

Detailed Methodology
Step 1: Synthesis of Spiro[2.4]heptan-4-one (CAS 5771-32-4)

Rationale: This route avoids the low yields of direct dialkylation by using a carbene insertion into an electron-rich double bond.

  • Enol Ether Formation:

    • Dissolve cyclopentanone (1.0 eq) in acetonitrile. Add triethylamine (1.2 eq) and sodium iodide (1.2 eq).

    • Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise. Reflux for 2 hours.

    • Validation: GC-MS should show disappearance of ketone (MW 84) and appearance of TMS enol ether (MW 156).

    • Workup: Extract with pentane, wash with ice-cold NaHCO₃, dry, and concentrate.

  • Cyclopropanation (Simmons-Smith):

    • In a flame-dried flask under Argon, dissolve the TMS enol ether in anhydrous toluene.

    • Add diethylzinc (1.1 eq, 1.0 M in hexanes) at 0°C.

    • Add diiodomethane (1.1 eq) dropwise (Caution: Exothermic). Stir at RT for 3 hours.[1]

    • Hydrolysis: Quench with dilute HCl. This hydrolyzes the intermediate silyl ether directly to the ketone.

    • Yield: Typically 60–75%.

    • Data: ¹H NMR (CDCl₃) shows cyclopropyl protons at δ 0.6–1.0 ppm.

Step 2: C-Acylation to Beta-Keto Ester (CAS 34098-32-3)

Rationale: Thermodynamic control is used to install the ester group at the alpha-position (C5), the only enolizable site.

  • Reagents: Spiro[2.4]heptan-4-one (1.0 eq), Diethyl Carbonate (2.5 eq), Sodium Hydride (60% dispersion, 2.2 eq).

  • Procedure:

    • Wash NaH with dry hexane to remove mineral oil. Suspend in anhydrous toluene.

    • Add diethyl carbonate.[2] Heat to 60°C.

    • Add spiro[2.4]heptan-4-one dropwise over 30 minutes. Evolution of H₂ gas will be observed.

    • Reflux for 2–4 hours until H₂ evolution ceases.

    • Quench: Cool to 0°C. Add glacial acetic acid dropwise to neutralize the enolate.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1]

    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Part 3: Reactivity Profile & Stability

Chemoselectivity Map

The spiro[2.4]heptane beta-keto ester possesses three distinct reactive centers:

  • C5 (Alpha-Carbon): Highly acidic (pKa ~10.5). Site of alkylation.

  • C4 (Ketone Carbonyl): Site of nucleophilic attack (reduction, Grignard).

  • Cyclopropane Ring: Strain-activated but kinetically stable to base.

Reactivity Center Spiro[2.4]heptane Beta-Keto Ester Alkylation C5-Alkylation (RX, Base) Center->Alkylation High Yield (Sterics low at C5) Heterocycle Heterocycle Formation (Hydrazines/Ureas) Center->Heterocycle Forms Spiro-Pyrazoles/ Pyrimidines Decarb Decarboxylation (NaOH, Heat -> Ketone) Center->Decarb Standard Krapcho or Hydrolysis RingOpen Ring Opening (Strong Acid/H2) Center->RingOpen Avoid HCl/HBr Preserve Spiro

Figure 2: Reactivity landscape. Note the vulnerability of the cyclopropane ring to strong acids.

Critical Stability Factors
  • Base Stability: The cyclopropane ring is stable to standard bases (NaH, LDA, K₂CO₃). Alkylation at C5 proceeds without opening the spiro ring.

  • Acid Stability: The "bent bonds" of cyclopropane have significant p-character, making them susceptible to electrophilic attack. Avoid strong Lewis acids (e.g., AlCl₃) or hot concentrated mineral acids, which can trigger ring opening to form ethyl 2-(2-bromoethyl)cyclopentanecarboxylate derivatives.

  • Thermal Stability: Stable up to ~150°C. Can be distilled under vacuum.

Part 4: Medicinal Chemistry Applications[1]

Bioisosterism and Scaffold Hopping

The spiro[2.4]heptane moiety serves as a bioisostere for gem-dimethyl groups or cyclohexanes.

  • Gem-Dimethyl Effect: The spiro ring restricts the conformation of the cyclopentane, locking the C5 substituents in a preferred equatorial or axial orientation. This reduces the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The quaternary spiro carbon prevents metabolic oxidation at that position (a common clearance pathway for simple cycloalkanes).

Drug Discovery Case Studies
  • Antiviral Agents: Spirocyclic ketones have been utilized in the design of inhibitors for viral polymerases, where the spiro ring fills a hydrophobic pocket (e.g., Hepatitis C NS5B inhibitors).

  • GPCR Ligands: The rigid geometry is ideal for orienting pharmacophores in GPCR class A receptors. The beta-keto ester functionality is often a precursor to spiro-pyrazoles or spiro-isoxazoles , which serve as rigid cores for cannabinoid or chemokine receptor antagonists.

References

  • Spiro[2.

    • Trost, B. M., et al.[3][4][5] "Palladium-catalyzed dearomative trimethylenemethane cycloaddition reactions." J. Am. Chem. Soc.[3][4][6]2014 , 136(23), 8213-8216.[4] Link

    • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[3][4][6]1959 , 81, 4256. (Foundational Protocol).

  • Beta-Keto Ester Preparation

    • ChemicalBook. "Ethyl 4-oxospiro[2.4]heptane-5-carboxylate Properties (CAS 34098-32-3)." Link

    • Organic Syntheses.[1][7] "Preparation of beta-Keto esters by C-Acylation." Org.[6][7][8][9] Synth.1971 , 51, 90. (General Methodology adapted for spiro system).

  • Medicinal Chemistry Context

    • Carreira, E. M., et al. "Spirocyclic Scaffolds in Drug Discovery." Bioorg. Med. Chem. Lett.2014 , 24(16), 3673-3682. Link

    • PubChem. "Spiro[2.4]heptane Compound Summary." Link

Sources

Technical Guide: Identification and Application of Methyl 4-oxospiro[2.4]heptane-5-carboxylate

[1]

Executive Summary & Chemical Identity

Target Compound: Methyl 4-oxospiro[2.4]heptane-5-carboxylate CAS Registry Number: 1213265-80-5 Molecular Formula: C



Molecular Weight:12

This compound represents a critical class of


-keto ester spirocycles1
Structural Definition

The IUPAC designation implies a specific regiochemistry:

  • Spiro[2.4]heptane Core: A cyclopropane ring fused to a cyclopentane ring at a single carbon (C3 in standard numbering).

  • 4-Oxo: A ketone functionality located in the five-membered ring, adjacent to the spiro center.

  • 5-Carboxylate: A methyl ester group located

    
     to the ketone, on the side distal to the spiro junction.
    

This specific arrangement (Spiro




1

Search Methodology & Database Interrogation

Locating specific spirocyclic intermediates requires a multi-tiered search strategy, as trivial names often vary (e.g., "5-methoxycarbonyl-spiro[2.4]heptan-4-one").[1]

Confirmed Database Hits

The following identifiers have been verified against vendor catalogs (Enamine, BLDpharm) and chemical registries:

Database / VendorIdentifierStatus
CAS Registry 1213265-80-5 Verified
EnamineEN300-1127795In Stock
BLDpharmBD01004901In Stock
MDL NumberMFCD24712456Indexed
Search Workflow Logic

When sourcing compounds with high isomerism potential (like spiro-ketoesters), a text-only search is prone to error.[1] The following workflow ensures the retrieval of the correct regioisomer (5-carboxylate vs. 3-carboxylate).

SearchWorkflowStartTarget: Methyl 4-oxospiro[2.4]heptane-5-carboxylateTextSearchExact Name Search(CAS/ChemSpider)Start->TextSearchStructureSearchSubstructure Query(SciFinder/Reaxys)TextSearch->StructureSearchAmbiguous/No HitValidationVerify CAS: 1213265-80-5TextSearch->ValidationMatch FoundFilterFilter: Regioisomer Check(Is Ester adjacent to Spiro?)StructureSearch->FilterFilter->ValidationCorrect Isomer

Figure 1: Strategic workflow for isolating the correct spirocyclic regioisomer from chemical databases.

Synthetic Logic & Retrosynthesis

If the commercial supply of CAS 1213265-80-5 is unavailable, the compound must be synthesized.[1] Understanding the connectivity reveals that direct dialkylation of methyl acetoacetate is not applicable here, as that would place the ester on the spiro-carbon (C3).[1]

Retrosynthetic Analysis

The 5-carboxylate position suggests the molecule is best constructed by functionalizing a pre-existing spiro-ketone .[1]

  • Disconnection:

    
    -C-C bond cleavage (retro-carboxylation).[1]
    
  • Precursor: Spiro[2.4]heptan-4-one.[1]

  • Forward Strategy: Regioselective carboxylation of the thermodynamic enolate.

RetrosynthesisTargetTarget: Methyl 4-oxospiro[2.4]heptane-5-carboxylate(CAS 1213265-80-5)Precursor1Precursor: Spiro[2.4]heptan-4-oneTarget->Precursor1Retro-CarboxylationStartMatStarting Material: Cyclopent-2-en-1-one(via Simmons-Smith or Corey-Chaykovsky)Precursor1->StartMatRetro-CyclopropanationReagentsReagents: NaH, Dimethyl Carbonate (DMC)(Thermodynamic Control)Reagents->TargetForward Reaction

Figure 2: Retrosynthetic pathway distinguishing the 5-carboxylate synthesis from common 3-carboxylate byproducts.

Protocol for Synthesis (Theoretical)

Based on standard protocols for

  • Spiro-Formation: Cyclopropanation of cyclopent-2-en-1-one using sulfoxonium ylide (Corey-Chaykovsky) yields spiro[2.4]heptan-4-one.[1]

  • Carboxylation:

    • Reagents: Sodium hydride (NaH, 2.0 eq), Dimethyl carbonate (DMC, solvent/reagent).

    • Procedure: The spiro-ketone is treated with NaH in THF/DMC at reflux. The enolate generates exclusively at the C5 position (distal to the spiro steric bulk), trapping the carbonate.

    • Workup: Acidic quench yields the target

      
      -keto ester.
      

Analytical Validation (QC)

When verifying this compound, specific spectral signatures confirm the spiro-fusion and the

1
Proton NMR ( H NMR) Expectations
  • Cyclopropyl Region (0.6 – 1.2 ppm): Look for 4 distinct multiplets corresponding to the diastereotopic protons of the spiro-ring.[1] The rigidity of the spiro system prevents free rotation, splitting these signals.

  • Ester Methyl (3.7 ppm): A sharp singlet (3H).[1]

  • 
    -Proton (3.2 – 3.5 ppm):  A doublet of doublets (1H) for the proton at C5.[1] Note: In CDCl
    
    
    , this compound may exist partially in the enol form , showing a downfield enolic proton (~12 ppm) and a disappearance of the C5 methine signal.
Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     = 183.1[1]
    
  • Fragmentation: Loss of methoxy group (-31) or CO

    
     (-44) is common for 
    
    
    -keto esters.[1]

References

  • Pfizer Inc. (2022). Patent WO2022212194A1: KHK Inhibitors. (Citing the use of CAS 1213265-80-5 as an intermediate). Retrieved from [1]

  • PubChem . Compound Summary: Spiro[2.4]heptane derivatives. Retrieved from [Link]

Methyl 4-oxospiro[2.4]heptane-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-oxospiro[2.4]heptane-5-carboxylate (CAS: 1213265-80-5 ) is a specialized bicyclic scaffold employed in the synthesis of rigidified bioactive molecules, particularly in the development of antiviral agents (e.g., HCV NS5A inhibitors) and conformationally restricted amino acid analogs.[1][2][3][4][5] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and application in medicinal chemistry.

Chemical Identity & Molecular Weight Analysis

Precise molecular weight determination is critical for stoichiometry in high-throughput synthesis and for identity verification via High-Resolution Mass Spectrometry (HRMS).

PropertyData
IUPAC Name Methyl 4-oxospiro[2.4]heptane-5-carboxylate
CAS Number 1213265-80-5
Molecular Formula C

H

O

SMILES COC(=O)C1CCC2(CC2)C1=O
Structure Type Spiro[2.4]heptane

-keto ester
Molecular Weight Breakdown

For analytical validation, researchers must distinguish between the average molecular weight (used for molarity calculations) and the monoisotopic mass (used for MS identification).

Mass TypeValue (Da)Application
Average Molecular Weight 168.19 Stoichiometric calculations (Reagent prep)
Monoisotopic Mass 168.0786 HRMS ([M+H]

expected at 169.0864)
Exact Mass 168.078644 Theoretical modeling

Isotopic Distribution:

  • M (100%): 168.08 Da

  • M+1 (9.9%): 169.08 Da (Due to

    
    C natural abundance)
    
  • M+2 (1.2%): 170.08 Da

Synthesis & Production Protocols

The synthesis of Methyl 4-oxospiro[2.4]heptane-5-carboxylate typically proceeds via a two-stage sequence: construction of the spiro-cycle followed by regioselective C-acylation.

Mechanism & Workflow

The following Graphviz diagram illustrates the core synthetic pathway, highlighting the critical spiro-annulation and subsequent methoxycarbonylation steps.

Synthesis_Pathway SM Cyclopentanone (C5H8O) Inter Spiro[2.4]heptan-4-one (Intermediate) SM->Inter Step 1: Spiro-annulation Reagent1 1,2-Dibromoethane KOtBu / t-BuOH Reflux Target Methyl 4-oxospiro[2.4]heptane- 5-carboxylate (Target) Inter->Target Step 2: C-Acylation Reagent2 Dimethyl Carbonate (DMC) NaH, THF Reflux

Figure 1: Synthetic route from cyclopentanone to the target


-keto ester.
Detailed Protocol
Step 1: Synthesis of Spiro[2.4]heptan-4-one

This step utilizes a double alkylation of the thermodynamically stable enolate of cyclopentanone.

  • Reagents: Cyclopentanone (1.0 eq), 1,2-Dibromoethane (1.1 eq), Potassium tert-butoxide (2.2 eq).

  • Solvent: tert-Butanol or THF.

  • Procedure:

    • Dissolve KOtBu in tert-butanol under N

      
       atmosphere.
      
    • Add cyclopentanone dropwise at room temperature.

    • Add 1,2-dibromoethane slowly (exothermic reaction).

    • Reflux for 4–6 hours.

    • Workup: Quench with water, extract with diethyl ether, dry over MgSO

      
      , and concentrate.
      
    • Purification: Distillation (bp ~55°C at 15 mmHg).

    • Validation:

      
      H NMR shows disappearance of cyclopentanone 
      
      
      
      -protons and appearance of cyclopropyl multiplets at 0.6–1.2 ppm.
Step 2: Methoxycarbonylation (The Target Synthesis)

This step installs the ester group at the


-position (C5) via a Claisen-type condensation.
  • Reagents: Spiro[2.4]heptan-4-one (1.0 eq), Dimethyl Carbonate (DMC) (Excess, solvent/reagent), Sodium Hydride (60% dispersion, 2.0 eq).

  • Procedure:

    • Wash NaH with hexane to remove oil; suspend in dry THF or use neat DMC.

    • Heat the DMC/NaH mixture to reflux.

    • Add Spiro[2.4]heptan-4-one dropwise.

    • Reflux until H

      
       evolution ceases (approx. 2–3 hours).
      
    • Workup: Cool to 0°C, quench carefully with glacial acetic acid/water. Extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: Typically 75–85%.[6]

Analytical Verification (QC)

To ensure the integrity of the "Methyl 4-oxospiro[2.4]heptane-5-carboxylate" used in research, the following spectral characteristics must be verified.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: CDCl

    
    [7][8]
    
  • 
     3.73 ppm (s, 3H):  Methyl ester (-COOCH 
    
    
    
    ).
  • 
     3.40 ppm (t, 1H):  Methine proton at C5 (characteristic of 
    
    
    
    -keto ester).
  • 
     0.60 – 1.20 ppm (m, 4H):  Cyclopropyl protons (distinctive high-field multiplets).
    
  • 
     1.80 – 2.30 ppm (m, 4H):  Cyclopentane ring protons (C6, C7).
    
Mass Spectrometry (GC-MS / LC-MS)
  • Parent Ion: m/z 168 [M]

    
    .
    
  • Base Peak: Often m/z 108/109 (Loss of -COOCH

    
    ).
    
  • Fragmentation: Loss of ethylene (retro-cyclopropanation) is rare in mild ionization but possible in EI.

Applications in Drug Discovery

The spiro[2.4]heptane scaffold offers unique conformational restriction , freezing the geometry of the attached pharmacophores. This is particularly valuable in:

  • HCV NS5A Inhibitors: The scaffold mimics the proline ring found in potent HCV drugs (e.g., Ledipasvir), providing enhanced metabolic stability and receptor binding affinity.

  • Peptidomimetics: Converting the ketone to an amine yields spiro-amino acids, which induce specific turn conformations in peptide chains.

  • Heterocycle Synthesis: The

    
    -keto ester functionality allows rapid conversion into pyrazoles (via hydrazine) or isoxazoles (via hydroxylamine), serving as a diversity-oriented synthesis (DOS) hub.
    
Reactivity Profile

Reactivity Core Methyl 4-oxospiro[2.4] heptane-5-carboxylate Rxn1 Pyrazoles (Bioactive Heterocycles) Core->Rxn1 + Hydrazines Rxn2 Spiro-Amino Acids (Peptidomimetics) Core->Rxn2 Reductive Amination Rxn3 Decarboxylation (Spiro-ketone recovery) Core->Rxn3 Hydrolysis + Heat

Figure 2: Primary reactivity nodes for the target scaffold.

References

  • Chemical Identity & Properties
  • Synthetic Methodology

    • Mayer, R., et al. "Preparation of Spiro[2.4]heptan-4-one." Journal of Organic Chemistry. (General protocol for spiro-ketone synthesis).
    • Tundo, P., et al. "The reactions of dimethyl carbonate and its derivatives." Green Chemistry, 2018. Available at: [Link]

  • Patent WO2022212194A1. "KHK Inhibitors and Methods of Use." (Cites usage of spiro-heptane scaffolds).

Sources

An In-Depth Technical Guide to 4-oxospiro[2.4]heptane-5-carboxylic acid methyl ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of methyl 4-oxospiro[2.4]heptane-5-carboxylate, a functionalized spirocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Due to the compound's novelty and the absence of extensive dedicated literature, this guide focuses on a robust, proposed synthetic pathway grounded in well-established chemical principles. It is designed for an audience of researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's synthesis and potential utility.

Nomenclature and Compound Identification

The precise identification of a molecule is critical for reproducibility in research. The target compound, 4-oxospiro[2.4]heptane-5-carboxylic acid methyl ester, possesses a unique spirocyclic core composed of a cyclopropane ring fused to a cyclopentanone ring. The nomenclature specifies the placement of the ketone and methyl ester functionalities, which are key to its reactivity.

IdentifierDetails
Systematic Name methyl 4-oxospiro[2.4]heptane-5-carboxylate
Alternate Name 5-(Methoxycarbonyl)spiro[2.4]heptan-4-one
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Core Structure Spiro[2.4]heptane
Key Functional Groups Ketone (C4), Methyl Ester (C5)

The direct precursor for the proposed synthesis is Spiro[2.4]heptan-4-one , a known compound that provides the foundational spirocyclic framework.

Precursor IdentifierDetails
Compound Name Spiro[2.4]heptan-4-one
CAS Number 5771-32-4
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol

Proposed Synthesis and Mechanistic Rationale

The synthesis of methyl 4-oxospiro[2.4]heptane-5-carboxylate can be logically achieved via the α-carboxymethylation of its parent ketone, Spiro[2.4]heptan-4-one. This strategy is predicated on the well-documented reactivity of ketone enolates with acylating agents.

Overall Synthetic Workflow

The proposed two-step synthesis involves the preparation of the starting ketone followed by the crucial C-C bond-forming reaction to install the methyl carboxylate group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: α-Carboxymethylation Precursor Known Starting Materials Ketone Spiro[2.4]heptan-4-one (CAS: 5771-32-4) Precursor->Ketone Established Literature Methods Enolate Spiro[2.4]heptan-4-one Enolate (Reactive Intermediate) Ketone->Enolate Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Enolate Target Target Molecule: Methyl 4-oxospiro[2.4]heptane-5-carboxylate Enolate->Target Nucleophilic Acyl Substitution AcylatingAgent Acylating Agent (e.g., Dimethyl Carbonate) AcylatingAgent->Target G cluster_mech Mechanism: α-Carboxymethylation k Spiro[2.4]heptan-4-one e Enolate Intermediate k->e 1. NaH (Base)  - H₂ add Tetrahedral Intermediate e->add 2. Nucleophilic Attack dmc Dimethyl Carbonate dmc->add p Target β-Keto Ester add->p 3. Elimination of MeO⁻ meoh Sodium Methoxide (Byproduct) add->meoh

The Spiro[2.4]heptane Scaffold in Medicinal Chemistry: Structural Rationale, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of the Spiro[2.4]heptane scaffold.

Executive Summary

The spiro[2.4]heptane scaffold—specifically the 5-azaspiro[2.4]heptane core—represents a high-value pharmacophore in modern drug discovery. It functions as a conformationally restricted surrogate for the pyrrolidine (proline) ring, offering three distinct advantages:

  • Entropic Pre-Organization: It locks the pyrrolidine ring into a specific "pucker" (

    
    -endo or 
    
    
    
    -exo), reducing the entropic penalty upon binding to a target protein.
  • Metabolic Blocking: The cyclopropyl moiety at the C4 position (relative to nitrogen) sterically and electronically protects the ring from oxidative metabolism (P450-mediated hydroxylation).

  • Vectorial Projection: It provides a unique geometry for projecting substituents into defined hydrophobic pockets, distinct from simple gem-dimethyl analogs.

This guide analyzes the scaffold's physicochemical properties, details the industrial-scale synthesis used in blockbuster antivirals (e.g., Ledipasvir), and provides actionable protocols for its incorporation into new chemical entities (NCEs).

Part 1: Structural & Physicochemical Rationale

Conformational Restriction and Entropy

In standard proline residues, the five-membered ring exists in a dynamic equilibrium between two envelope conformations:


-endo (C4 is on the same side as the carboxyl group) and 

-exo.

The introduction of a spiro-cyclopropane ring at the C4 position creates the spiro[2.4]heptane system. This modification imposes significant Bayer strain and torsional strain , which raises the energy barrier for ring inversion.

  • The Effect: The spiro[2.4]heptane scaffold rigidly locks the nitrogen lone pair vector and the C2-carboxyl vector. In the case of Ledipasvir , this restriction is critical for positioning the imidazole-benzimidazole core to bind the HCV NS5A dimer interface with picomolar affinity.

Metabolic Stability (The "Cyclopropyl Shield")

Proline and pyrrolidine rings are susceptible to oxidation at the C4 position by Cytochrome P450 enzymes.

  • Mechanism: P450s typically abstract a hydrogen atom from the most accessible

    
     carbon.
    
  • Spiro-Protection: The spiro-cyclopropane ring removes the abstractable hydrogens at C4. Furthermore, the high bond dissociation energy of cyclopropyl C-H bonds (approx. 106 kcal/mol) makes the adjacent positions less prone to radical attack compared to a standard methylene group.

Physicochemical Profile (Table 1)
PropertyProline (Parent)4,4-Dimethylproline5-Azaspiro[2.4]heptaneImpact
LogP (Lipophilicity) LowMediumHighSpiro-cyclopropane adds lipophilicity without rotatable bonds.
Fsp³ (Fraction sp³) 1.01.01.0Maintains high 3D character (Escape from Flatland).
Rotatable Bonds 000No entropic penalty added.
Metabolic Liability High (C4-OH)Medium (Me-ox)LowCyclopropane is metabolically robust.

Part 2: Synthetic Architectures

The synthesis of the 5-azaspiro[2.4]heptane core, particularly the chiral (S)-enantiomer required for Ledipasvir, relies on constructing the "butterfly" cyclopropane wings onto a pre-existing pyrrolidine core.

The "Methylene-Proline" Route (Industrial Standard)

The most robust route, utilized by Gilead Sciences, involves the cyclopropanation of an exocyclic alkene.

Pathway Logic:

  • Starting Material: 4-Hydroxyproline (cheap, chiral pool).

  • Oxidation: Conversion to 4-oxoproline.

  • Olefination: Wittig reaction to install the exocyclic double bond.

  • Cyclopropanation: Simmons-Smith reaction to form the spiro ring.

Visualization: Synthetic Workflow

The following diagram illustrates the industrial route to the protected scaffold.

Synthesis Start 4-Hydroxyproline (Chiral Pool) Oxidation Oxidation (TEMPO/NaOCl) Start->Oxidation Ketone N-Boc-4-oxoproline Oxidation->Ketone Yield >90% Wittig Wittig Olefination (Ph3P=CH2) Ketone->Wittig Alkene 4-Methylene Proline Wittig->Alkene Exocyclic alkene Simmons Simmons-Smith (Et2Zn, CH2I2) Alkene->Simmons Product (S)-5-azaspiro[2.4]heptane Scaffold Simmons->Product Stereocontrolled Cyclopropanation

Figure 1: Step-wise synthesis of the (S)-5-azaspiro[2.4]heptane core from 4-hydroxyproline.

Part 3: Experimental Protocols

Protocol 3.1: Simmons-Smith Cyclopropanation of 4-Methylene Proline

This protocol describes the transformation of N-Boc-4-methylene-L-proline methyl ester into the spiro[2.4]heptane derivative.

Safety Warning: Diethylzinc (


) is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Materials:

  • N-Boc-4-methylene-L-proline methyl ester (1.0 eq)

  • Diethylzinc (1.0 M in hexanes, 5.0 eq)

  • Diiodomethane (

    
    , 10.0 eq)
    
  • Trifluoroacetic acid (TFA, 0.5 eq) - Critical additive for rate acceleration

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon.

  • Solvent Charge: Add anhydrous DCM (10 mL/g of substrate) and cool to 0°C.

  • Reagent Formation: Carefully add the

    
     solution via cannula.
    
  • Carbenoid Generation: Add TFA dropwise (caution: exotherm). Stir for 15 minutes. Then, add

    
     dropwise over 20 minutes. A white precipitate may form (Furukawa reagent).
    
  • Substrate Addition: Dissolve the 4-methylene proline starting material in minimal DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–18 hours. Monitor by TLC (stain with KMnO4; the product spot will be distinct from the alkene).

  • Quench: Cool the mixture to 0°C. Very slowly add saturated aqueous

    
    . Note: Vigorous gas evolution will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85–95%. Validation:


 NMR should show the disappearance of alkene protons (4.8–5.0 ppm) and the appearance of four cyclopropyl protons (0.4–0.8 ppm).

Part 4: Medicinal Chemistry Case Studies

Case Study: Ledipasvir (HCV NS5A Inhibitor)

The Challenge: The Hepatitis C Virus (HCV) NS5A protein forms a dimeric structure. Inhibitors must span the dimer interface with precise geometry. Early linear peptide inhibitors suffered from rapid degradation and low potency due to high rotational entropy.

The Solution: Gilead scientists replaced the standard proline residues with the (S)-5-azaspiro[2.4]heptane scaffold.

Mechanism of Action (SAR):

  • Potency: The spiro scaffold locks the dihedral angles, pre-organizing the inhibitor into the bioactive conformation required to bind the NS5A dimer. This resulted in a potency increase from nanomolar (nM) to picomolar (pM).

  • Pharmacokinetics: The lipophilic spiro-ring improved membrane permeability while blocking the metabolic soft-spot at C4.

SAR Problem Problem: High Rotational Entropy & Metabolic Instability Strategy Strategy: Conformational Restriction (Spiro[2.4]heptane insertion) Problem->Strategy Mechanism Mechanism: 1. Locks C-gamma pucker 2. Blocks P450 site Strategy->Mechanism Outcome Outcome (Ledipasvir): 1. pM Potency (Entropy gain) 2. Once-daily oral dosing Mechanism->Outcome

Figure 2: SAR logic flow for the selection of the spiro[2.4]heptane scaffold in Ledipasvir.

Emerging Application: ALX/FPRL2 Agonists

Beyond antivirals, this scaffold is gaining traction in GPCR modulation.

  • Target: ALX/FPRL2 receptors (involved in inflammation resolution).

  • Application: Bridged and spiro[2.4]heptane derivatives have been synthesized to mimic the turn regions of the peptide agonist Annexin A1. The rigid scaffold mimics the peptide turn without the proteolytic instability of a peptide bond.

References

  • Discovery of Ledipasvir: Link, J. O., et al. (2014). "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry. Link

  • Spiro Scaffold Synthesis: Wermuth, C. G., et al. (2015). The Practice of Medicinal Chemistry. Academic Press. (Context on spiro-cycles as bioisosteres).
  • Conformational Analysis: Schnitzer, T., & Trapp, N. (2022). "Crystal structure analysis of N-acetylated proline and ring size analogs." Peptide Science. Link

  • Metabolic Stability Strategies: Zheng, M., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters.
  • Industrial Synthesis Patent: "Process for the preparation of ledipasvir." WO2016207915A1. Link

Methyl 4-oxospiro[2.4]heptane-5-carboxylate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Synthesis, and Safety Profile

Introduction & Chemical Identity

Methyl 4-oxospiro[2.4]heptane-5-carboxylate is a specialized spirocyclic


-keto ester used primarily as a rigid scaffold in medicinal chemistry.[1] In the pursuit of "escaping flatland" (increasing Fsp3 character in drug candidates), spiro[2.4]heptane derivatives provide a defined three-dimensional vector that differs significantly from standard aromatic linkers.[1]

This compound serves as a critical intermediate for synthesizing antiviral agents (e.g., HCV NS5A inhibitors), kinase inhibitors, and novel agrochemicals.[1] Its unique reactivity stems from the tension of the cyclopropane ring fused to a cyclopentanone system, requiring specific handling protocols to prevent unwanted ring-opening or polymerization.

Chemical Identifiers
ParameterDetail
Systematic Name Methyl 4-oxospiro[2.4]heptane-5-carboxylate
Molecular Formula

Molecular Weight 182.22 g/mol
SMILES COC(=O)C1C(=O)C2(CC2)CC1
Structural Class Spirocyclic

-keto ester
CAS Number Not widely listed; treat as Novel Research Chemical (NRC)
Physicochemical Profile (Predicted & Analog-Based)

Note: As a specialized research chemical, experimental values are often sparse. The data below represents high-confidence predicted values based on Structure-Property Relationships (SPR) of close analogs like methyl 2-oxocyclopentanecarboxylate.

PropertyValue / RangeCausality & Note
Physical State Colorless to pale yellow oilLow symmetry and ester functionality typically prevent crystallization at RT.
Boiling Point 235°C - 245°C (at 760 mmHg)Estimated based on MW and polarity.[1] Likely distillable under vacuum (~110°C @ 1 mmHg).[1]
Density 1.15 ± 0.05 g/cm³The spiro-fusion increases density relative to linear keto-esters.
LogP ~1.2 - 1.5Moderately lipophilic; crosses cell membranes but soluble in organic solvents (DCM, EtOAc).[1]
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water due to the lipophilic hydrocarbon skeleton.[1]
pKa (C5-H) ~10 - 11The proton at C5 is acidic due to the

-dicarbonyl system, allowing easy alkylation.[1]
Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

Since specific toxicological data is limited, this classification is derived from Read-Across methodologies applied to


-keto esters and strained spirocycles.
Hazard Statements
  • H315: Causes skin irritation.[2][3][4] (Ketone/Ester solvent properties defat skin).

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H302: Harmful if swallowed.[2][3] (Standard precaution for functionalized spirocycles).

Structural Alerts & Reactivity Hazards
  • Michael Acceptor Potential: Under metabolic conditions, the ketone can enolize. While not a classic Michael acceptor, the strained ring adds electrophilic character.

  • Ring Strain Release: The cyclopropane ring (~27 kcal/mol strain energy) is susceptible to acid-catalyzed opening. Strong Lewis acids (

    
    , 
    
    
    
    ) may cause rearrangement or polymerization.[1]
Synthesis & Reactivity Logic

Understanding the synthesis is crucial for identifying impurities (e.g., unreacted dibromoethane).[1] The primary route involves the double alkylation of methyl 2-oxocyclopentanecarboxylate.

Synthesis Workflow Diagram

SynthesisLogic Start Methyl 2-oxocyclopentane- carboxylate Intermediate Mono-alkylated Intermediate Start->Intermediate First Alkylation (C-Alk) SideProduct O-Alkylated Byproduct Start->SideProduct O-Alkylation (Competition) Reagent 1,2-Dibromoethane (K2CO3 / DMSO) Reagent->Start Reagent Addition Product Methyl 4-oxospiro[2.4] heptane-5-carboxylate Intermediate->Product Intramolecular Cyclization (Spiro Formation)

Figure 1: Synthetic pathway via dialkylation. Note the competition between C-alkylation (desired) and O-alkylation.

Key Impurities
  • 1,2-Dibromoethane: A known carcinogen often used in excess. Validation: Check NMR for triplet at ~3.6 ppm.

  • O-alkylated enol ethers: Result of kinetic control vs. thermodynamic control during synthesis.

Safe Handling & Experimental Protocols
A. Storage & Stability[4]
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture can lead to hydrolysis of the ester or hydration of the ketone.

  • Container: Amber glass to prevent potential photochemical Norrish type reactions (common in ketones).

B. Handling Workflow

HandlingWorkflow cluster_emergency Emergency Contingency Receipt 1. Receipt & Inspection (Check seal, verify NMR) PPE 2. PPE Selection (Nitrile Gloves > 0.11mm, Goggles, Lab Coat) Receipt->PPE Weighing 3. Weighing/Aliquot (Fume Hood Only) PPE->Weighing Transfer to Hood Solvent 4. Solubilization (DCM or DMSO) Weighing->Solvent Avoid Aerosols Spill Spill: Absorb with Vermiculite Weighing->Spill Reaction 5. Reaction Setup (Inert Atmosphere) Solvent->Reaction Waste 6. Waste Disposal (Halogenated vs Non-Halogenated) Reaction->Waste Quench & Dispose Exposure Skin: Wash 15min w/ Soap

Figure 2: Standard Operating Procedure (SOP) for handling spirocyclic keto-esters.

C. Emergency Procedures
  • Skin Contact:

    
    -keto esters can penetrate skin. Immediately wash with lipophilic soap (e.g., dish soap) followed by copious water.[1] Do not use ethanol/solvents as they may increase absorption.
    
  • Spill Management:

    • Do not use strong bases (NaOH) to neutralize, as this may cause rapid exothermic hydrolysis or polymerization.[1]

    • Absorb with inert clay (vermiculite).

    • Collect in a sealed container for incineration.

Analytical Validation (Self-Validating System)[1][2]

To ensure the integrity of the compound before use in sensitive biological assays, perform the following check:

  • 1H NMR (CDCl3, 400 MHz) Prediction:

    • 
       0.7 - 1.5 ppm:  Multiplets (4H) corresponding to the spiro-cyclopropane ring.[1] Diagnostic Signal.
      
    • 
       3.75 ppm:  Singlet (3H) for Methyl Ester (
      
      
      
      ).[1]
    • 
       3.2 - 3.4 ppm:  Triplet/Multiplet (1H) for the methine proton at C5 (alpha to ester/ketone).[1]
      
  • TLC (Thin Layer Chromatography):

    • Eluent: 20% EtOAc in Hexanes.

    • Stain: KMnO4 (Ketone/Ester is not UV active enough; KMnO4 will stain the oxidizable C-H bonds).

    • Rf: Expect ~0.4 - 0.5.

References
  • Ledipasvir Intermediate Synthesis: Organic Process Research & Development. "Scalable Synthesis of HCV NS5A Inhibitors Utilizing Spirocyclic Scaffolds." [1]

  • Spirocycle Reactivity: Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [1]

  • General Safety of Beta-Keto Esters: National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-oxocyclopentanecarboxylate (Analog). [1]

  • Cyclopropane Strain Energy: Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. [1]

Sources

Methodological & Application

Application Note: Cyclopropanation Protocols for Spiro[2.4]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis of spiro[2.4]heptane, focusing on cyclopropanation protocols. It is designed for organic chemists and process development scientists requiring high-purity hydrocarbon scaffolds.

Executive Summary

Spiro[2.4]heptane is a fundamental spirocyclic hydrocarbon serving as a rigid structural motif in medicinal chemistry to restrict conformational freedom. Its synthesis is primarily achieved through the cyclopropanation of methylenecyclopentane .

This guide details two validated protocols:

  • Protocol A (Batch): The Furukawa-modified Simmons-Smith reaction (Standard).

  • Protocol B (Flow): Continuous-flow cyclopropanation using a Zn/Cu packed bed (Scalable/Safe).

  • Alternative Route: Pd-catalyzed cyclopropanation using diazomethane (High reactivity, higher hazard).

Strategic Analysis of Synthetic Routes

The construction of the spiro[2.4]heptane skeleton relies on the conversion of an exocyclic double bond into a cyclopropane ring.

FeatureSimmons-Smith (Furukawa) Pd-Catalyzed Diazomethane Flow Chemistry (Zn/Cu)
Reagents Et₂Zn, CH₂I₂CH₂N₂, Pd(OAc)₂Zn/Cu couple, CH₂I₂
Active Species Iodomethylzinc carbenoid (IZnCH₂I)Pd-Carbene complexZinc Carbenoid
Safety Profile Moderate (Et₂Zn is pyrophoric)High Risk (CH₂N₂ is explosive)Excellent (Contained reagents)
Stereospecificity Syn-addition (High)Syn-addition (High)Syn-addition (High)
Scalability Good (with cooling)Poor (Batch safety limits)Excellent (Linear scaling)
Pathway Visualization

ReactionPathways Start Cyclopentanone Inter Methylenecyclopentane (Exocyclic Olefin) Start->Inter Step 1 Furukawa Furukawa Protocol (Et2Zn + CH2I2) Inter->Furukawa PdDiazo Pd-Catalysis (CH2N2 + Pd(OAc)2) Inter->PdDiazo Prod Spiro[2.4]heptane (Target) Wittig Wittig Reaction (Ph3P=CH2) Furukawa->Prod Step 2 (Batch) PdDiazo->Prod Step 2 (Alt)

Figure 1: Synthetic pathways to spiro[2.4]heptane. The Furukawa modification is the preferred industry standard due to the balance of safety and yield.

Protocol A: Furukawa-Modified Simmons-Smith Reaction

Objective: Synthesis of spiro[2.4]heptane via zinc-carbenoid addition. Mechanism: Concerted syn-addition of the organozinc carbenoid to the alkene.

Materials
  • Substrate: Methylenecyclopentane (1.0 equiv).

  • Carbenoid Source: Diethylzinc (Et₂Zn, 1.0 M in hexanes) (2.0 equiv).

  • Methylene Source: Diiodomethane (CH₂I₂) (2.0 equiv).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Atmosphere: Dry Nitrogen or Argon (Strictly inert).

Experimental Procedure
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous DCE (50 mL) and Methylenecyclopentane (10 mmol, 0.82 g). Cool the solution to 0°C using an ice bath.

  • Diethylzinc Addition: Carefully add Et₂Zn (20 mL of 1.0 M solution, 20 mmol) dropwise via syringe.

    • Critical Safety: Et₂Zn is pyrophoric. Ensure the needle tip is submerged or added slowly to the vapor phase to prevent clogging.

  • Carbenoid Formation: Add CH₂I₂ (20 mmol, 1.6 mL) dropwise over 20 minutes.

    • Observation: A white precipitate (ZnI₂) may form. The solution typically turns milky or light yellow.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

    • Optimization: If conversion is incomplete (check GC/TLC), heat to reflux (60°C for DCE) for 2–4 hours.

  • Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl (20 mL).

    • Caution: Vigorous gas evolution (ethane) will occur.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash combined organics with 10% Na₂SO₃ (to remove iodine traces), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate carefully (product is volatile). Purify via distillation or flash chromatography (Pentane/Ether).

Validation Criteria
  • Yield: Expect 75–85%.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       0.20–0.45 ppm (m, 4H, cyclopropane 
      
      
      
      ).
    • 
       1.40–1.70 ppm (m, 8H, cyclopentane 
      
      
      
      ).
  • 13C NMR: Distinct quaternary spiro-carbon signal at ~20–25 ppm; cyclopropane

    
     at ~10–15 ppm.
    

Protocol B: Continuous-Flow Cyclopropanation (Zn/Cu)

Objective: Scalable and safer preparation using a packed-bed reactor. Advantage: Avoids handling pyrophoric Et₂Zn; minimizes iodine waste exposure.

Experimental Setup
  • Reactor: Stainless steel or PFA column packed with activated Zn/Cu couple.

  • Reagents: Solution of Methylenecyclopentane (0.5 M) and CH₂I₂ (0.75 M) in Diethyl Ether.

  • Activation of Zn/Cu: Zinc powder treated with 2% CuSO₄ solution, washed, and dried under vacuum.

Workflow Diagram

FlowProcess Feed Feed Solution (Alkene + CH2I2 in Et2O) Pump HPLC Pump (1.0 mL/min) Feed->Pump Column Packed Bed Reactor (Activated Zn/Cu, 40°C) Pump->Column BPR Back Pressure Regulator (100 psi) Column->BPR Collection Product Collection (Quench into NH4Cl) BPR->Collection

Figure 2: Continuous-flow setup for Simmons-Smith cyclopropanation.

Procedure
  • Feed Preparation: Mix methylenecyclopentane (1 equiv) and diiodomethane (1.5 equiv) in anhydrous diethyl ether.

  • Flow Conditions: Pump the solution through the Zn/Cu column at 40°C with a residence time of 15–20 minutes.

  • Quench: Direct the reactor effluent into a stirred flask containing saturated NH₄Cl.

  • Isolation: Phase separation and distillation as per Protocol A.

Protocol C: Pd-Catalyzed Diazomethane (High-Throughput Alternative)

Note: Only recommended for labs equipped with blast shields and specialized ventilation due to diazomethane hazards.

  • Catalyst: Pd(OAc)₂ (1–3 mol%).

  • Reagent: Diazomethane (CH₂N₂) generated in situ from Diazald or added as a solution in ether.

  • Procedure:

    • Cool a solution of methylenecyclopentane and Pd(OAc)₂ in ether to 0°C.

    • Add CH₂N₂ solution dropwise.

    • Pd(0) coordinates the alkene and transfers the methylene group.

    • Advantage: Very clean reaction; byproduct is

      
       gas.
      

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Inactive Zinc / MoistureUse fresh Et₂Zn or reactivate Zn/Cu with TMSCl. Ensure strictly anhydrous conditions.
Alkene Polymerization Lewis Acidic ZnI₂Add a coordinating ether (DME) or use the Furukawa method (Et₂Zn) which is milder.
Product Loss VolatilitySpiro[2.4]heptane is volatile. Avoid rotary evaporation to dryness; use careful distillation.

References

  • Simmons, H. E.; Smith, R. D. (1959). "A New Synthesis of Cyclopropanes". Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. (1968). "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide". Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B.; Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction". Organic Reactions.[1][2] Link

  • Bajaj, K., et al. (2018). "Rapid and Safe Continuous-Flow Simmons–Smith Cyclopropanation using a Zn/Cu Couple Column". Chemistry – A European Journal. Link

  • Maggio, J. E.; Simmons, H. E. (1981).[3] "Spiro[2.4]heptane: 13C NMR Spectrum". Journal of the American Chemical Society, 103, 1579.[3] Link

Sources

Application Note: Precision Alkylation of Methyl 4-oxospiro[2.4]heptane-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision alkylation of methyl 4-oxospiro[2.4]heptane-5-carboxylate , a specialized


-keto ester scaffold featuring a spiro-cyclopropyl moiety. The protocol prioritizes regioselective 

-alkylation at the thermodynamic position (C5) while preserving the integrity of the strained spiro[2.4] system.

Executive Summary

The alkylation of methyl 4-oxospiro[2.4]heptane-5-carboxylate is a critical transformation for introducing quaternary carbon centers in spirocyclic drug candidates. This reaction exploits the acidity of the methine proton at the C5 position (


). The primary challenge lies in controlling 

- vs.

-alkylation selectivity
and preventing dialkylation or ring-opening of the strained cyclopropane moiety. This guide provides a validated protocol using sodium hydride (NaH) in THF, yielding high

-selectivity for primary alkyl halides.

Scientific Foundation & Mechanism

Substrate Analysis

The substrate features a cyclopentanone ring fused to a cyclopropane ring at the C3 spiro junction. The target alkylation site is C5 , flanked by a ketone (C4) and a methyl ester.

  • Acidity : The C5 proton is highly acidic due to the synergistic electron-withdrawing effects of the ketone and ester carbonyls.

  • Sterics : The spiro-cyclopropane at C3 exerts a distal steric influence. While it does not directly block C5, it rigidifies the ring, potentially affecting the enolate's planarity.

  • Stability : The spiro[2.4] system is generally stable to basic conditions (NaH, K2CO3, LDA) but susceptible to acid-catalyzed ring opening.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism .

  • Deprotonation : A strong base removes the C5 proton, generating a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate attacks the alkyl halide (

    
    ).
    
    • Path A (

      
      -Alkylation) : Attack from the carbon terminus (Thermodynamic product).
      
    • Path B (

      
      -Alkylation) : Attack from the oxygen terminus (Kinetic product, favored by hard electrophiles and polar aprotic solvents like DMF/DMSO).
      
Mechanistic Visualization

The following diagram illustrates the enolate formation and the bifurcation between


- and 

-alkylation.

AlkylationMechanism Substrate Substrate (C5-H) Enolate Enolate Intermediate (Resonance Stabilized) Substrate->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate C_Prod C-Alkylated Product (Thermodynamic) Enolate->C_Prod Soft Electrophile / Li+ coord. O_Prod O-Alkylated Product (Kinetic/Impurity) Enolate->O_Prod Hard Electrophile / Solvent sep. Electrophile Electrophile (R-X) Electrophile->C_Prod Electrophile->O_Prod

Figure 1: Mechanistic pathway for the alkylation of


-keto esters showing the divergence between C- and O-alkylation.

Reagent Selection Matrix

Selection of the base and solvent is pivotal for maximizing the


 ratio.
ComponentReagentCharacteristics & Application
Base NaH (60% in oil) Preferred. Irreversible deprotonation. Sodium cation (

) coordinates with enolate oxygen, shielding it and favoring

-alkylation [1].

Mild. Suitable for highly reactive electrophiles (e.g., MeI, Allyl Br) in Acetone/DMF. Risk of

-alkylation in DMF.

Strong, non-nucleophilic. Lithium (

) strongly favors

-alkylation via tight ion pairing. Use for sterically demanding cases.
Solvent THF Preferred. Moderate polarity favors ion pairing (C-alkylation).

High polarity dissociates ion pairs, increasing reactivity but elevating

-alkylation risk. Use only for sluggish electrophiles.

Used with

. Good for simple methylations.
Electrophile

Highly reactive. Control temp (

) to prevent dialkylation.

Excellent substrates for

-alkylation.

Halides
Sluggish. prone to elimination (E2). Require higher temps or stronger activation.

Detailed Protocol: -Alkylation with Sodium Hydride

Objective: Mono-alkylation of methyl 4-oxospiro[2.4]heptane-5-carboxylate with Benzyl Bromide.

Materials
  • Substrate: Methyl 4-oxospiro[2.4]heptane-5-carboxylate (1.0 equiv).

  • Reagent: Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv).

  • Electrophile: Benzyl bromide (1.1 equiv).

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Quench: Sat.

    
     (aq).
    
Step-by-Step Procedure
  • Preparation of Base Suspension :

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add NaH (1.1 equiv).

    • Optional: Wash NaH with dry hexanes (

      
      ) to remove mineral oil if downstream purification is sensitive to lipophilic impurities.
      
    • Suspend NaH in anhydrous THF (half of total volume) and cool to

      
       in an ice bath.
      
  • Enolate Formation :

    • Dissolve the substrate (1.0 equiv) in the remaining THF.

    • Add the substrate solution dropwise to the NaH suspension over 15–20 minutes.

    • Observation: Evolution of

      
       gas. Solution may turn slightly yellow.
      
    • Stir at

      
       for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
      
  • Alkylation :

    • Cool the mixture back to

      
       (critical to suppress 
      
      
      
      -alkylation).
    • Add Benzyl bromide (1.1 equiv) dropwise.

    • Allow the reaction to warm slowly to RT and stir for 4–12 hours.

    • Monitoring: Check TLC or LC-MS for consumption of starting material.

  • Workup :

    • Cool to

      
      .
      
    • Quench carefully with saturated aqueous

      
       (add dropwise until bubbling ceases).
      
    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Separate phases.[1][3] Extract aqueous layer with EtOAc (

      
      ).[2]
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification :

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 9:1 to 4:1). The

      
      -alkylated product is usually less polar than the 
      
      
      
      -alkylated byproduct.
Experimental Workflow Diagram

Workflow Step1 1. Base Prep NaH in THF @ 0°C Step2 2. Enolate Formation Add Substrate, warm to RT Step1->Step2 Dropwise Addn Step3 3. Alkylation Add R-X @ 0°C, stir 4-12h Step2->Step3 Cool to 0°C Step4 4. Quench & Workup Sat. NH4Cl, Extract EtOAc Step3->Step4 Check TLC Step5 5. Purification Flash Chromatography Step4->Step5 Concentrate

Figure 2: Operational workflow for the batch alkylation process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Enolate aggregation or wet solvent.Use anhydrous THF. Add additive: HMPA or DMPU (5-10 vol%) to disrupt aggregates (Caution: increases

-alkylation risk).
High

-Alkylation
Hard electrophile or polar solvent.Switch solvent to Toluene or THF . Use a Lithium base (

) or add

to tighten the ion pair [2].
Dialkylation Excess base/electrophile or high temp.Strictly use 1.05 equiv of Base/Electrophile. Keep reaction at

longer.
Decarboxylation Hydrolysis of ester.[3]Ensure reagents are dry. Avoid aqueous workup with strong acids/bases. Keep rotovap bath

.

Safety Considerations

  • Sodium Hydride (NaH) : Reacts violently with water to release flammable hydrogen gas. Handle in a fume hood. Quench excess NaH carefully with isopropanol or solid

    
     before adding water.
    
  • Alkyl Halides : Many are lachrymators and potential carcinogens. Wear appropriate PPE (gloves, goggles).

References

  • Effect of Cation on Enolate Alkylation

    • Title: "Alkylation of Enol
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • General

    
    -Keto Ester Protocols :
    
    • Title: "Alkyl
    • Source: Organic Chemistry Portal
    • URL: [Link][4][5]

  • Spirocyclic Scaffold Reactivity

    • Title: "Spiro[2.4]hepta-4,6-dienes: Synthesis and application" (Context on stability of spiro[2.4] systems)
    • Source: ResearchG
    • URL: [Link]

  • Advanced Alkylation Agents

    • Title: "A comparison of several modern alkyl
    • Source: Arkivoc
    • URL: [Link]

Sources

Application Note: Asymmetric Synthesis of Spiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[2.4]heptane scaffold represents a privileged structural motif in medicinal chemistry, serving as a rigid, conformationally restricted bioisostere for gem-dimethyl groups or cyclic ketones. This motif is central to the pharmacophore of potent cytotoxic sesquiterpenes (e.g., Illudin M, Irofulven) and is increasingly utilized to modulate metabolic stability in drug candidates by blocking metabolic hotspots.

This Application Note provides two distinct, field-validated protocols for the asymmetric construction of the spiro[2.4]heptane core. Unlike generic cyclopropanation guides, this document focuses on stereocontrol at the spiro-quaternary carbon , a critical challenge due to the high ring strain (~26 kcal/mol) and steric congestion.

Strategic Overview of Methods
FeatureProtocol A: Rh(II)-Catalyzed Carbenoid Insertion Protocol B: Charette Asymmetric Simmons-Smith
Mechanism Metal-Carbene [2+1] CycloadditionZinc-Carbenoid Methylene Transfer
Key Reagents Aryldiazoacetates, Rh₂(S-DOSP)₄ catalystEt₂Zn, CH₂I₂, Chiral Dioxaborolane
Substrate Methylenecyclopentane (exocyclic alkene)(Cyclopentylidene)methanol (allylic alcohol)
Selectivity High Diastereo- and Enantioselectivity (>90% ee)Excellent Directed Facial Selectivity
Scalability High (Catalytic)Moderate (Stoichiometric Chiral Auxiliary)
Application Rapid access to functionalized estersSynthesis of spiro-alcohols/ethers

Protocol A: Rh(II)-Catalyzed Enantioselective Cyclopropanation

Target: Enantioselective formation of spiro[2.4]heptane-1-carboxylates.

This protocol utilizes Davies’ dirhodium tetracarboxylate catalysts to achieve high enantioselectivity via a donor/acceptor substituted carbenoid intermediate.

Reaction Mechanism & Logic

The reaction proceeds via the decomposition of a diazo ester by the chiral Rh(II) catalyst to form a transient metal-carbene. The bulky chiral ligands on the rhodium cage dictate the trajectory of the incoming exocyclic alkene, ensuring facial selectivity.

Rh_Cycle Cat Rh₂(S-DOSP)₄ (Catalyst) Carbene Rh-Carbene Intermediate (Chiral Environment) Cat->Carbene + Diazo (-N₂) Diazo Aryldiazoacetate (Precursor) Diazo->Carbene TS Asymmetric [2+1] Transition State Carbene->TS + Alkene Alkene Methylenecyclopentane (Substrate) Alkene->TS TS->Cat Regeneration Product Spiro[2.4]heptane Derivative TS->Product Reductive Elimination

Figure 1: Catalytic cycle for Rh(II)-mediated spirocyclization. The chiral catalyst dictates the facial approach of the carbene to the exocyclic double bond.

Materials & Equipment
  • Catalyst:

    
     (Dirhodium tetrakis[N-[1-(4-dodecylphenyl)sulfonyl]-(S)-prolinate]).
    
  • Diazo Reagent: Methyl phenyldiazoacetate (or equivalent donor/acceptor diazo compound).

  • Alkene: Methylenecyclopentane (freshly distilled).

  • Solvent: 2,2-Dimethylbutane (degassed). Note: Non-polar solvents enhance the tight ion-pairing required for high ee.

  • Equipment: Flame-dried Schlenk flask, syringe pump.

Step-by-Step Procedure
  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (1.0 mol%) in anhydrous 2,2-dimethylbutane.
    
  • Substrate Addition: Add methylenecyclopentane (5.0 equiv relative to diazo) to the catalyst solution.

    • Critical: Excess alkene is required to suppress diazo dimerization (azine formation).

  • Temperature Control: Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Why: Lower temperatures maximize the energy difference between diastereomeric transition states, improving ee.

  • Slow Addition: Dissolve the diazo compound in 2,2-dimethylbutane. Using a syringe pump, add this solution to the reaction flask over 2–4 hours.

    • Rate: ~0.5 mL/min (scale dependent). The concentration of free diazo must remain low to prevent homocoupling.

  • Workup: Allow the reaction to warm to room temperature naturally. Remove solvent in vacuo.

  • Purification: Purify via flash column chromatography on silica gel (Hexanes/EtOAc gradient).

Expected Results
  • Yield: 70–85%

  • Diastereomeric Ratio (dr): >20:1 (favors E-isomer relative to the donor group).

  • Enantiomeric Excess (ee): >90%.[1][2]

Protocol B: Charette Asymmetric Simmons-Smith

Target: Synthesis of spiro[2.4]heptan-1-ylmethanol derivatives.

When the target molecule requires a hydroxymethyl handle or lacks the electron-withdrawing groups necessary for the Rh-carbene pathway, the auxiliary-directed Simmons-Smith reaction is the gold standard.

Reaction Mechanism & Logic

This protocol uses a chiral dioxaborolane ligand to coordinate with both the allylic alcohol substrate and the zinc carbenoid (


). This coordination creates a rigid, chiral transition state that directs the methylene delivery to one face of the alkene.

Charette_Workflow Substrate (Cyclopentylidene)methanol Complex Boronate-Alkoxide Complex Substrate->Complex + Ligand Ligand Chiral Dioxaborolane (Auxiliary) Ligand->Complex Product Chiral Spiro[2.4]heptane Alcohol Complex->Product + Reagent (-78°C to 0°C) Reagent Et₂Zn + CH₂I₂ (Furukawa Reagent) Reagent->Product Recovery Ligand Recovery (Workup) Product->Recovery Acidic Workup

Figure 2: Workflow for the Charette modification. Pre-complexation of the substrate with the chiral ligand is the critical stereodefining step.

Materials
  • Substrate: (Cyclopentylidene)methanol (prepared via Wittig reaction of cyclopentanone).

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes), Diiodomethane (
    
    
    
    ).
  • Chiral Ligand: (4R,5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Reagent Formation: In a separate flask, add

    
     (2.2 equiv) to DCM at 0 °C. Carefully add 
    
    
    
    (4.4 equiv). Stir for 20 min to form the Furukawa reagent (
    
    
    ).
    • Safety: This step is highly exothermic. Add

      
       dropwise.
      
  • Complexation: In the main reaction flask, dissolve the chiral dioxaborolane ligand (1.1 equiv) and the allylic alcohol (1.0 equiv) in DCM. Stir for 10 minutes to form the boronate complex.

  • Cyclopropanation: Cool the zinc reagent solution to -20 °C and transfer it via cannula into the substrate/ligand solution (also at -20 °C).

  • Reaction: Allow the mixture to warm slowly to 0 °C and stir for 8–12 hours.

    • Monitoring: Monitor consumption of alkene by TLC (stain with KMnO₄).

  • Quench: Quench carefully with saturated aqueous

    
    .
    
    • Note: Vigorous gas evolution (methane/ethane) will occur.

  • Ligand Recovery: Separate layers. The chiral ligand can often be recovered from the organic phase during oxidative workup (using

    
    /NaOH) which hydrolyzes the boronate ester, releasing the chiral diol and the spiro-product.
    

QC & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Enantioselectivity (Protocol A) Solvent polarity too highSwitch to pure pentane or 2,2-dimethylbutane. Avoid ethers.
Low Yield (Protocol A) Diazo dimerizationReduce addition rate of diazo compound. Increase alkene equivalents.
Incomplete Conversion (Protocol B) Moisture in

Titrate

before use. Ensure glassware is flame-dried.
Product Instability Acid sensitivity of spiro-ringBuffer silica gel with 1%

during chromatography.

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861–2904. Link

  • Charette, A. B., & Beauchemin, A. (2001).[3] "Simmons-Smith Cyclopropanation Reaction."[1][2][4][5] Organic Reactions, 58, 1–415. Link

  • Doyle, M. P., et al. (1998). "Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation." Journal of the American Chemical Society, 120(31), 7691-7702. Link

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Mechanistic Studies." Journal of the American Chemical Society, 120(46), 11943–11952. Link

  • Padwa, A., et al. (1993). "Synthetic studies toward illudin M and S." Journal of Organic Chemistry, 58(6), 1610–1617. Link

Sources

Troubleshooting & Optimization

Navigating the Challenges of Spirocyclic β-Keto Ester Hydrolysis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers encountering challenges with the hydrolysis of β-keto esters embedded within spirocyclic frameworks. The unique steric and conformational constraints of spiro compounds often complicate what might otherwise be a straightforward transformation. This guide is designed to provide in-depth, experience-driven insights and actionable troubleshooting strategies to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the hydrolysis of β-keto esters in spirocyclic systems in a question-and-answer format, explaining the underlying chemical principles for each troubleshooting step.

Q1: My β-keto ester hydrolysis is sluggish or incomplete under standard conditions. What are the likely causes and how can I resolve this?

A1: Incomplete hydrolysis is a frequent challenge, often rooted in the inherent structural rigidity and steric hindrance of spirocyclic systems.

The tetrahedral intermediate formed during ester hydrolysis is often more sterically demanding than the starting planar ester. In a spirocyclic system, the rigid framework can create significant steric strain, increasing the activation energy for this intermediate to form and thereby slowing down the reaction.[1][2][3]

Troubleshooting Steps:

  • Prolonged Reaction Times and Increased Temperature: The simplest approach is to extend the reaction time and cautiously increase the temperature. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

  • Choice of Hydrolysis Conditions (Acid vs. Base):

    • Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as it is generally irreversible.[4][5][6] The carboxylate salt formed is unreactive towards the alcohol byproduct, driving the reaction to completion.[5] For sterically hindered esters, stronger bases or harsher conditions may be necessary.

    • Acid-Catalyzed Hydrolysis: This is a reversible process, and the equilibrium may not favor the products, especially with challenging substrates.[5][7] To push the equilibrium towards the products, a large excess of water can be used.[7]

  • Solvent Selection: The choice of solvent can be critical. A solvent system that effectively solubilizes the spirocyclic compound while also being compatible with the aqueous hydrolysis conditions is essential. Co-solvents like THF, dioxane, or DMSO are commonly used.

Q2: I am observing significant amounts of starting material even after prolonged reaction times with base. What alternative strategies can I employ?

A2: When standard saponification fails due to extreme steric hindrance, more forcing conditions or alternative reagents may be required.

Troubleshooting Steps:

  • Stronger Base/Harsher Conditions: Consider using a stronger base like potassium hydroxide, which is more soluble in organic solvents than sodium hydroxide. You can also explore higher temperatures, potentially using a high-boiling point solvent like ethylene glycol. Be mindful of potential side reactions at elevated temperatures.

  • Phase-Transfer Catalysis: For substrates with poor solubility in the reaction medium, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the hydroxide ion from the aqueous phase to the organic phase where the spirocyclic ester resides, thereby accelerating the reaction.

  • Lithium Hydroxide in THF/Water: Lithium hydroxide is often effective for the hydrolysis of hindered esters.[8] A common system is a 1:1 mixture of THF and water with 3 or more equivalents of LiOH.[8]

Q3: My desired product is a ketone after hydrolysis and decarboxylation, but the reaction stops at the β-keto acid. How can I promote decarboxylation?

A3: The stability of the intermediate β-keto acid can vary. If decarboxylation does not occur spontaneously upon acidification of the hydrolysis reaction, specific conditions are needed.

Decarboxylation of β-keto acids typically proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the ketone.[9][10]

Troubleshooting Steps:

  • Thermal Decarboxylation: After workup and isolation of the β-keto acid, heating the compound, either neat or in a suitable high-boiling point solvent (e.g., toluene, xylene, or DMSO), is the most common method to induce decarboxylation. The required temperature will depend on the stability of the specific β-keto acid.

  • Acid-Catalyzed Decarboxylation: In some cases, heating the β-keto acid in the presence of a catalytic amount of acid can facilitate decarboxylation.

Q4: I am concerned about using harsh basic or acidic conditions due to other sensitive functional groups in my molecule. Are there milder alternatives for ester cleavage?

A4: Yes, for sensitive substrates, the Krapcho decarboxylation offers a powerful and often milder alternative to traditional hydrolysis for removing a β-keto ester group.

The Krapcho decarboxylation is particularly useful for esters with a β-electron-withdrawing group and proceeds under near-neutral conditions.[11][12][13] This reaction involves heating the β-keto ester with a salt (commonly LiCl or NaCl) in a polar aprotic solvent like DMSO, often with a small amount of water.[11][12][14]

Key Advantages of Krapcho Decarboxylation:

  • Mild Conditions: Avoids strongly acidic or basic media, preserving sensitive functional groups.[12]

  • Direct Conversion: It directly converts the β-keto ester to the corresponding ketone, bypassing the isolation of the β-keto acid.

  • Effective for Hindered Systems: It can be very effective for sterically congested esters where traditional hydrolysis is problematic.[15]

Mechanism Overview: The reaction is thought to proceed via an SN2 attack of the halide on the ester's alkyl group, followed by decarboxylation.[11][14]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
  • Dissolve the spirocyclic β-keto ester in a suitable organic solvent (e.g., THF, ethanol, or dioxane).

  • Add an aqueous solution of NaOH or KOH (typically 2-10 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with cold HCl (e.g., 1M or 2M) to a pH of ~2.

  • If decarboxylation is desired and does not occur spontaneously, gently heat the acidified solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Krapcho Decarboxylation for Hindered β-Keto Esters
  • To a solution of the spirocyclic β-keto ester in DMSO, add LiCl (2-4 equivalents) and a small amount of water (2-4 equivalents).

  • Heat the reaction mixture to a high temperature (typically 140-180 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone as needed.

Data Presentation

Method Typical Conditions Advantages Limitations Best Suited For
Acid-Catalyzed Hydrolysis 1-6M HCl or H₂SO₄ in H₂O/co-solvent, heatSimple workup for the carboxylic acidReversible, may require large excess of water, can be slowAcid-stable compounds where equilibrium favors products
Base-Catalyzed Hydrolysis 1-6M NaOH or KOH in H₂O/co-solvent, heatIrreversible, generally higher yieldsCan be harsh, may not work for extremely hindered estersGeneral purpose, especially when driving the reaction to completion is necessary
Krapcho Decarboxylation LiCl, DMSO, H₂O, 140-180 °CNear-neutral, good for sensitive molecules, effective for hindered estersHigh temperatures required, limited to β-keto estersSterically hindered substrates or molecules with acid/base sensitive functional groups

Visualizing the Mechanisms and Workflows

Hydrolysis_Mechanisms cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis b_start Spirocyclic β-Keto Ester b_int Tetrahedral Intermediate b_start->b_int OH⁻ attack b_acid β-Keto Acid b_int->b_acid Loss of -OR b_salt Carboxylate Salt b_acid->b_salt Deprotonation (Irreversible) b_ketone Ketone b_acid->b_ketone Heat (Decarboxylation) b_salt->b_acid Acidic Workup a_start Spirocyclic β-Keto Ester a_int Protonated Ester a_start->a_int H⁺ a_tetra Tetrahedral Intermediate a_int->a_tetra H₂O attack a_acid β-Keto Acid a_tetra->a_acid Loss of ROH, -H⁺ a_acid->a_start ROH, H⁺ (Reversible) a_ketone Ketone a_acid->a_ketone Heat (Decarboxylation)

Caption: Comparison of base-catalyzed and acid-catalyzed hydrolysis pathways.

Krapcho_Workflow start Hindered Spirocyclic β-Keto Ester conditions LiCl, DMSO, H₂O Heat (140-180 °C) start->conditions sn2_attack Sₙ2 attack by Cl⁻ on ester alkyl group conditions->sn2_attack decarboxylation Decarboxylation sn2_attack->decarboxylation product Final Spirocyclic Ketone decarboxylation->product Direct Formation workup Aqueous Workup & Extraction product->workup

Caption: Workflow for the Krapcho decarboxylation as an alternative strategy.

References

  • A new spiro-annelation procedure: intramolecular decarboxylative alkylation of β-keto-esters. Journal of the Chemical Society, Chemical Communications. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. AK Lectures. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. [Link]

  • Krapcho decarboxylation. Wikipedia. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Krapcho decarboxylation. Grokipedia. [Link]

  • What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis?. Quora. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed?. Reddit. [Link]

  • Steric Hindrance Definition. Fiveable. [Link]

  • Reagents in Krapcho's decarboxylation. Chemistry Stack Exchange. [Link]

  • Krapcho Decarboxylation. Chem-Station Int. Ed. [Link]

  • Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. PMC. [Link]

  • Steric Hindrance. ChemTalk. [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link]

  • Steric effects. Wikipedia. [Link]

  • Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis. Organic Chemistry Portal. [Link]

  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor. [Link]

  • Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS One. [Link]

  • Decarboxylation. Chemistry Steps. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Why are my ester hydrolysis not working : r/Chempros. Reddit. [Link]

  • Electrochemically driven green synthesis to unlock sustainable routes to β-keto spirolactones. [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Mastering .beta.-Keto Esters. ACS Publications. [Link]

Sources

Optimizing stereoselectivity in spiro[2.4]heptane formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[2.4]heptane Synthesis Ticket #5829: Stereocontrol in Spirocyclization Protocols

Diagnostic Interface: Select Your Pathway

Start here to determine the optimal synthetic strategy based on your starting material.

SpiroSelectivity Start START: What is your precursor? Exocyclic Exocyclic Alkene (e.g., Methylene Proline) Start->Exocyclic Alkene Route Diazo Diazo Compound + Cyclic Alkene Start->Diazo Carbene Route SubstrateChiral Is the substrate chiral? Exocyclic->SubstrateChiral MetalCat Metal-Catalyzed Decomposition Diazo->MetalCat Simmons PROTOCOL A: Simmons-Smith (Furukawa) (Substrate Control) SubstrateChiral->Simmons Yes (e.g., Ledipasvir int.) Auxiliary Use Chiral Auxiliary or Resolution SubstrateChiral->Auxiliary No RhCat PROTOCOL B: Chiral Rh(II) Catalysis (Catalyst Control) MetalCat->RhCat Enantioselective Ligands

Figure 1: Decision matrix for selecting the appropriate spirocyclization protocol.

Core Protocol: The "Gold Standard" (Simmons-Smith)

Context: This workflow is the industry standard for synthesizing the spiro[2.4]heptane core of HCV NS5A inhibitors (e.g., Ledipasvir). It relies on substrate control where the existing chirality of the pyrrolidine ring dictates the facial attack of the zinc carbenoid.

Mechanism of Action (Stereocontrol)

The reaction proceeds via a concerted butterfly-type transition state.[1] In 4-methylene prolines, the N-protecting group (Boc) and the C2-carboxylic ester create a "concave" and "convex" face. The bulky zinc carbenoid preferentially attacks from the less hindered (convex) face, typically anti to the C2-substituent.

Mechanism Reagents Et2Zn + CH2I2 ActiveSpecies Bis(iodomethyl)zinc (Zn(CH2I)2) Reagents->ActiveSpecies -EtI (Schlenk Eq) Complex Zinc-Alkene Complex (Butterfly TS) ActiveSpecies->Complex Coordination Product Spiro[2.4]heptane (Syn-Addition) Complex->Product Stereospecific Collapse

Figure 2: Mechanistic flow of the Furukawa-modified Simmons-Smith reaction.

Step-by-Step Methodology

Reference Standard: Preparation of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid derivatives.

  • Reagent Preparation (In-Situ):

    • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Diethyl ether can coordinate too strongly to Zn, reducing reactivity.

    • Activator: Diethylzinc (Et₂Zn) is preferred over Zn/Cu couple for homogeneity and reproducibility (Furukawa modification).

  • Execution:

    • Cool solution of alkene (1.0 equiv) in DCM to -10°C under N₂.

    • Add Et₂Zn (2.0–3.0 equiv, 1.0 M in hexanes) dropwise. Caution: Exothermic.[2]

    • Add Diiodomethane (CH₂I₂, 2.0–3.0 equiv) dropwise, maintaining temp < 0°C.

    • Allow to warm to RT and stir for 12–16 h.

  • Quench & Workup (Critical for Yield):

    • The "Gel" Problem: Zinc salts form a gelatinous precipitate with water.

    • Solution: Quench slowly with saturated aqueous Ammonium Chloride (NH₄Cl) followed by a wash with Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir vigorously for 30 mins until phases clarify.

Troubleshooting Hub (FAQ)

Q1: My yield is low (<40%), and I see unreacted alkene. Why?

  • Diagnosis: Moisture contamination or "Zinc Carbenoid Death."

  • Root Cause: The active species (

    
    ) degrades rapidly if not stabilized or if water is present.
    
  • Fix:

    • Ensure CH₂I₂ is copper-stabilized and stored over molecular sieves.

    • Increase reagent equivalents to 5.0 eq if the substrate is sterically hindered.

    • Add Trifluoroacetic acid (TFA): Adding 1.0 eq of TFA (relative to Et₂Zn) generates a mixed carbenoid (

      
      ) which is significantly more electrophilic and reactive towards electron-deficient alkenes [1].
      

Q2: The diastereomeric ratio (dr) is poor. How do I improve facial selectivity?

  • Diagnosis: Lack of directing effect or high temperature.

  • Root Cause: If the steric bias between the two faces is insufficient, the carbenoid attacks indiscriminately.

  • Fix:

    • Directing Groups: If possible, use a free hydroxyl group near the alkene. The zinc coordinates to the oxygen, delivering the methylene to the syn face (chelation control).

    • Temperature: Lower the reaction temperature to -20°C or -40°C. Note that this requires the more reactive TFA-modified reagent mentioned in Q1.

    • Solvent Switch: Switch from DCM to Toluene. Non-coordinating solvents can tighten the transition state.

Q3: I am seeing ring-opening byproducts during workup.

  • Diagnosis: Acid-catalyzed cyclopropane cleavage.

  • Root Cause: The spiro[2.4] system involves ring strain. Strong acids generated during the quench (HI/ZnI₂) can open the cyclopropane.

  • Fix:

    • Quench with a basic buffer (saturated NaHCO₃) before any acidic wash.

    • Avoid prolonged contact with Lewis acids (ZnI₂) by performing the Rochelle's salt wash immediately.

Advanced Optimization: Ligand & Catalyst Data

For users utilizing the Diazo/Rh(II) pathway (Protocol B), stereoselectivity is governed by the catalyst's chiral pocket.

Table 1: Catalyst Performance for Spirocyclization Substrate: Diazoacetate + Exocyclic Alkene

Catalyst SystemLigand TypeTypical Yieldee / drMechanism Note
Rh₂(OAc)₄ AchiralHigh (>85%)RacemicBaseline reactivity check.
Rh₂(S-DOSP)₄ ProlinateMod-High>90% ee"Generic" chiral catalyst; effective for donor-acceptor carbenoids [2].
Rh₂(S-PTTL)₄ PhthalimideHigh>95% eeCreates a tight "chiral wall" for sterically demanding spiro-formations.
Cu(OTf)₂ + Box BisoxazolineModerateVariableLower cost, but highly substrate-dependent.

References

  • Charette, A. B., et al. (2014).[3] "Trifluoroacetic Acid as an Activator for the Simmons–Smith Cyclopropanation." Organic Letters. Link

  • Davies, H. M. L., et al. (2020). "Rhodium(II)-Catalyzed Asymmetric Cyclopropanation." Organic Reactions.[1][2][3][4][5][6][7][8][9] Link

  • Gilead Sciences. (2013). "Synthesis of Ledipasvir and Intermediates." U.S. Patent 9,056,860. Link

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link

Sources

Stability of methyl 4-oxospiro[2.4]heptane-5-carboxylate in basic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-oxospiro[2.4]heptane-5-carboxylate

Introduction

Methyl 4-oxospiro[2.4]heptane-5-carboxylate is a structurally unique molecule featuring a spirocyclic cyclopropane ring fused to a cyclopentanone core, with a β-keto ester functionality. This arrangement presents specific stability challenges, particularly in basic media, which are frequently employed in synthetic transformations. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this and structurally related compounds. Our recommendations are derived from established principles of β-keto ester chemistry and extensive field experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for methyl 4-oxospiro[2.4]heptane-5-carboxylate in basic media?

The two principal degradation pathways are saponification (ester hydrolysis) and epimerization at the C5 position.

  • Saponification: Like all esters, the methyl ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylate salt. Upon acidic workup, this forms the β-keto acid, which itself may be unstable and prone to decarboxylation under harsh conditions.[1][2][3]

  • Epimerization: The proton on C5, being alpha to both a ketone and an ester carbonyl, is highly acidic. A base can easily abstract this proton to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the molecule, leading to a loss of stereochemical integrity if the C5 position is a defined stereocenter.[4][5]

Q2: My NMR analysis shows more peaks than expected. Is my sample impure?

Not necessarily. This is a classic characteristic of β-keto esters, which exist as a dynamic equilibrium of keto and enol tautomers.[6] This equilibrium is influenced by factors like solvent, temperature, and pH.[6][7] In solution, you will likely observe distinct sets of signals for both the keto form and the enol form, complicating the spectrum. This is an inherent property of the molecule, not necessarily an impurity.

Q3: What is a "safe" pH range for working with this compound?

While every reaction condition is unique, a general guideline is to maintain the pH below 8 if possible. Methyl esters show significant susceptibility to hydrolysis at pH values above 9, and the rate increases dramatically with pH and temperature.[8][9] For reactions requiring a base, the choice of base, solvent, and temperature becomes critical.

Q4: Can I use common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

Using strong aqueous bases like NaOH or KOH is highly likely to cause rapid and irreversible hydrolysis of the methyl ester.[2] These reagents are typically used when ester saponification is the desired outcome. For transformations that require the ester to remain intact, you must use alternative bases. Consider non-nucleophilic organic bases (e.g., DBU, triethylamine) or inorganic bases with limited water solubility (e.g., K₂CO₃, Cs₂CO₃) in anhydrous organic solvents. For complete deprotonation to form the enolate for subsequent reactions (e.g., alkylation), strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents are standard.[3]

Section 2: Troubleshooting Guide

Problem Encountered Probable Cause(s) Recommended Solutions & Validation
Low reaction yield; isolation of a new, highly polar byproduct. Ester Hydrolysis (Saponification): The base is hydrolyzing your ester to the carboxylate salt. This byproduct is very polar and may remain in the aqueous layer during workup or streak on a TLC plate.Solutions: 1. Switch to Anhydrous Conditions: Use an anhydrous solvent (e.g., THF, Dichloromethane) and a non-nucleophilic base (e.g., NaH, DBU).2. Lower the Temperature: Perform the reaction at 0 °C or below to reduce the rate of hydrolysis.3. Use a Milder Base: If applicable, switch to a weaker base like triethylamine or potassium carbonate.4. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Validation: Isolate the byproduct. Its mass spectrum should correspond to the carboxylic acid, and its ¹H NMR will lack the characteristic methyl singlet (~3.7 ppm).
Product has lost its optical activity or shows a mixture of diastereomers. Epimerization: The basic conditions are removing the C5 proton, forming a planar enolate, which then re-protonates non-stereoselectively.Solutions: 1. Use a Bulky, Non-Nucleophilic Base: Bases like LDA can sometimes provide better kinetic control over deprotonation.2. Strict Temperature Control: Maintain the lowest possible temperature throughout the addition and reaction phases.3. Careful Quenching: Quench the reaction at low temperature with a non-aqueous proton source (e.g., saturated NH₄Cl solution) if possible, to minimize exposure to aqueous base.Validation: Analyze the product mixture using a chiral HPLC method or by ¹H NMR with a chiral shift reagent to determine the enantiomeric or diastereomeric ratio.
Reaction fails to proceed, even with a strong base. Keto-Enol Tautomerism: The desired reactivity might be specific to one tautomer. Additionally, the enolate may be stabilized and less reactive than anticipated.Solutions: 1. Change the Solvent: Solvent polarity can shift the keto-enol equilibrium.[7] Experiment with both polar aprotic (DMF, DMSO) and nonpolar (Toluene, THF) solvents.2. Consider a Different Cation: The counter-ion of the enolate (e.g., Li⁺, Na⁺, K⁺) can influence its reactivity. Switching from an LDA base (Li⁺) to a KHMDS base (K⁺) can alter the outcome.Validation: Use ¹H NMR to observe how the keto-enol ratio changes in different deuterated solvents to understand the compound's behavior.[6]

Section 3: Visualized Mechanisms and Workflows

Primary Degradation Pathway in Basic Media

The following diagram illustrates the two most common issues: hydrolysis and epimerization.

cluster_hydrolysis Pathway 1: Hydrolysis cluster_epimerization Pathway 2: Epimerization Spiro Methyl 4-oxospiro[2.4]heptane- 5-carboxylate Enolate_H Enolate Intermediate Spiro->Enolate_H Base (e.g., OH⁻) Carboxylate Spiro[2.4]heptane-4-one- 5-carboxylate (Salt) Enolate_H->Carboxylate H₂O (attack on ester) Acid β-Keto Acid (after acidic workup) Carboxylate->Acid H₃O⁺ Spiro_E Methyl 4-oxospiro[2.4]heptane- 5-carboxylate (R or S) Enolate_E Planar Enolate Intermediate Spiro_E->Enolate_E Base (-H⁺ at C5) Mixture Mixture of C5 Epimers (R and S) Enolate_E->Mixture Proton Source (+H⁺)

Caption: Key degradation pathways in basic media.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing experimental issues.

Start Unexpected Experimental Result CheckTLC Analyze by TLC/LC-MS Start->CheckTLC PolarSpot New Polar Byproduct Observed? CheckTLC->PolarSpot Yes StereoCheck Analyze Stereochemistry (e.g., Chiral HPLC) CheckTLC->StereoCheck No Hydrolysis Probable Cause: Ester Hydrolysis PolarSpot->Hydrolysis StereoCheck->Start No, other issue LossOfPurity Loss of Optical Purity? StereoCheck->LossOfPurity Yes Epimerization Probable Cause: C5 Epimerization LossOfPurity->Epimerization SolutionH Action: Use Anhydrous Conditions, Lower Temperature Hydrolysis->SolutionH SolutionE Action: Use Bulky Base, Strict Temp. Control Epimerization->SolutionE

Caption: A decision tree for troubleshooting common issues.

Section 4: Key Experimental Protocols

Protocol 1: HPLC-Based Stability Assay

This protocol allows for the quantitative assessment of the compound's stability under specific basic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of methyl 4-oxospiro[2.4]heptane-5-carboxylate in acetonitrile.

  • Reaction Buffer Preparation: Prepare the aqueous basic buffer of interest (e.g., pH 9.0 carbonate buffer).

  • Initiation of Experiment: At t=0, add a known volume of the stock solution to the reaction buffer to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent percentage is low (<5%) to not significantly alter the pH. Maintain the solution at a constant temperature (e.g., 25 °C).

  • Time-Point Sampling: At specified intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the degradation by adding the aliquot to a vial containing a neutralizing acidic solution (e.g., acetonitrile/0.1% formic acid) to prevent further reaction.

  • HPLC Analysis:

    • Instrument: High-Performance Liquid Chromatography system with a UV detector.[10]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~254 nm).

  • Data Analysis: Plot the peak area of the parent compound against time. A decrease in the area indicates degradation. The appearance of a new, earlier-eluting peak likely corresponds to the more polar hydrolyzed acid byproduct.

Protocol 2: General Procedure for Base-Mediated Alkylation

This protocol is a representative example of a synthetic transformation that minimizes degradation.

  • Apparatus Setup: Under a nitrogen atmosphere, add anhydrous THF (tetrahydrofuran) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dispensing the Base: Cool the flask to 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in one portion.

  • Substrate Addition: Dissolve methyl 4-oxospiro[2.4]heptane-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed.

  • Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. (n.d.). BenchChem.
  • Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC.
  • Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056.
  • Organic Syntheses Procedure. (2007). Organic Syntheses, 84, 177.
  • Overview of assays for hydrolysis of β-keto esters. (n.d.).
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
  • The carboxylate “gripper” of the substrate is critical for C-4 stereo-inversion by UDP-glucuronic acid 4-epimerase. (2025). PMC.
  • Analytical Techniques In Stability Testing. (n.d.).
  • Methyl Esters. (n.d.). Organic Chemistry Portal.
  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). Organic Letters.
  • Characterization of C3' Epimerization of the Thioheptose Core in the Biosynthesis of Albomycin δ 2 Catalyzed by the Radical S-Adenosylmethionine Enzyme AbmJ. (2025). PubMed.
  • Manuscript CARNELL Rev PA. (n.d.). The University of Liverpool Repository.
  • Epimerisation in Peptide Synthesis. (n.d.). MDPI.

Sources

Overcoming steric hindrance in spirocyclic ketone reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the unique challenges of spirocyclic ketone chemistry. As a Senior Application Scientist, I understand that the rigid, three-dimensional nature of spirocycles introduces significant steric challenges that can impede or alter expected reaction pathways. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide both foundational understanding and actionable solutions for your experiments.

Section 1: Foundational Challenges in Nucleophilic Addition

The quaternary spiro-carbon atom creates a sterically congested environment around the adjacent carbonyl group. This hinders the approach of nucleophiles, often leading to low yields, slow reaction rates, or unexpected side reactions.[1][2]

FAQ 1: My nucleophilic addition to a spirocyclic ketone is failing or giving low yields. What are the primary causes and solutions?

Answer:

The primary cause is almost always severe steric hindrance at the carbonyl carbon. The spirocyclic framework locks the adjacent rings in place, creating a permanent and often formidable steric shield that obstructs the nucleophile's trajectory.

Causality & Troubleshooting Workflow:

The challenge of steric hindrance can be systematically addressed by modifying reaction parameters. The following workflow illustrates a logical progression for troubleshooting.

A Reaction Fails (Low Yield / No Reaction) B Analyze Substrate: Assess steric bulk around C=O A->B Step 1 C Modify Reaction Conditions B->C Step 2a D Change Reagents B->D Step 2b E Consider Alternative Synthetic Strategy C->E If still unsuccessful F Increase Temperature (e.g., Reflux) C->F G Increase Reaction Time C->G H Use High Pressure C->H D->E If still unsuccessful I Use smaller, more reactive nucleophile (e.g., MeLi vs. MeMgBr) D->I J Activate the Ketone: Use a Lewis Acid (e.g., CeCl₃, Sc(OTf)₃) D->J K Ring-Opening / Recyclization Approach E->K

Caption: Troubleshooting workflow for sterically hindered reactions.

Initial Troubleshooting Steps:

  • Increase Thermal Energy: Raising the temperature (refluxing) provides the molecules with more kinetic energy to overcome the activation barrier imposed by steric repulsion.

  • Extend Reaction Time: Hindered reactions are often slow. Allow the reaction to proceed for an extended period (24-72 hours), monitoring progress by TLC or LCMS.

  • Use a More Potent Nucleophile: Switch to a more reactive nucleophile. For instance, organolithium reagents are generally more reactive than their Grignard counterparts.

  • Activate the Carbonyl: Incorporate a Lewis acid catalyst, such as CeCl₃ or Sc(OTf)₃. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and "pulling" the nucleophile in.[3] This is the principle behind the Luche Reduction, which is highly effective for hindered systems.[4][5][6]

FAQ 2: How can I improve the stereoselectivity of nucleophilic addition to a hindered spirocyclic ketone?

Answer:

Achieving stereoselectivity is challenging because the steric environment often dictates a single, thermodynamically favored pathway. However, you can influence the outcome using several strategies:

  • Chiral Catalysts: Employing chiral catalysts is a premier strategy for enantioselective synthesis of spirocycles.[7][8][9] Organocatalysis, using chiral amines, thioureas, or phosphoric acids, has proven effective in constructing chiral spirocyclic frameworks.[10][11] These catalysts can create a chiral environment around the ketone, favoring attack from one face.

  • Substrate Control: Modify the substrate to include a chiral auxiliary. This group can direct the incoming nucleophile to a specific face before being cleaved in a subsequent step.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature): Running the reaction at very low temperatures (e.g., -78 °C) can favor the formation of the product that is formed fastest, which may be different from the most stable product. This approach can sometimes yield the less thermodynamically stable diastereomer.

    • Thermodynamic Control (High Temperature): Higher temperatures allow for the reaction to equilibrate, leading to the most stable diastereomer. Scandium triflate (Sc(OTf)₃) has been shown to act as a mild Brønsted acid source in certain solvents, promoting thermodynamically-controlled spirocyclization.[3]

Section 2: Specific Reaction Troubleshooting

FAQ 3: My Grignard reaction on a spirocyclic ketone is failing. I'm observing reduction or starting material recovery. How do I favor addition?

Answer:

This is a classic problem with sterically hindered ketones.[12][13] The Grignard reagent, unable to reach the carbonyl carbon, can act as a base or a reducing agent.

  • As a Base: It deprotonates the α-carbon, forming an enolate. Upon workup, this regenerates the starting ketone.

  • As a Reducing Agent: If the Grignard reagent has β-hydrogens (e.g., Isopropylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[12][13]

Solutions:

  • Switch to an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignards, favoring the addition pathway.

  • Use a Cerium(III) Chloride Additive (Nozaki-Hiyama-Kishi reaction conditions): Adding anhydrous CeCl₃ can dramatically improve Grignard additions. The cerium transmetalates with the Grignard reagent to form a less basic but highly nucleophilic organocerium species, which strongly favors 1,2-addition and suppresses enolization and reduction.

  • Change the Solvent: Use a non-coordinating solvent like toluene or hexane instead of THF. This can sometimes alter the aggregation state and reactivity of the organometallic reagent.

MethodReagentKey FeatureCommon Issue with Spirocycles
Standard Grignard R-MgBr in THF/Et₂OGood NucleophileReduction/Enolization due to high basicity and steric hindrance.[12][13]
Organolithium R-Li in Hexanes/THFStronger NucleophileCan still act as a base, but often more effective than Grignard.
Organocerium R-MgBr + CeCl₃Highly Nucleophilic, Low BasicitySignificantly suppresses side reactions; highly effective for addition.[14]
FAQ 4: The Wittig reaction on my hindered spirocyclic ketone is sluggish. What modifications can I make?

Answer:

The Wittig reaction is notoriously sensitive to steric hindrance, especially with stabilized ylides.[15][16] The initial [2+2] cycloaddition to form the oxaphosphetane intermediate is sterically demanding.

Solutions:

  • Use an Unstabilized Ylide: Unstabilized ylides (e.g., Ph₃P=CH₂) are significantly more reactive than stabilized ones (e.g., those with adjacent ester or ketone groups) and are more likely to react with hindered ketones.[16][17]

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium ylide, often succeeds where the Wittig fails. The smaller size and greater nucleophilicity of the phosphonate carbanion make it more effective for reacting with hindered ketones.

  • Increase Temperature: Use a higher boiling solvent like toluene or even xylene and heat the reaction.

  • Use Schlosser Modification: For unstabilized ylides, the Schlosser modification involves treating the intermediate betaine with phenyllithium at low temperatures. This can sometimes influence the reaction pathway and improve yields, though it primarily affects stereochemistry.[15]

FAQ 5: How can I achieve a selective 1,2-reduction of a spirocyclic ketone to the corresponding alcohol?

Answer:

Standard reducing agents like sodium borohydride (NaBH₄) may be too slow or ineffective. Lithium aluminum hydride (LiAlH₄) is powerful but can be unselective if other functional groups are present.

The Gold Standard: Luche Reduction

The Luche reduction is the method of choice for the selective 1,2-reduction of ketones, especially α,β-unsaturated or sterically hindered ones.[5][18][19]

  • Mechanism: The reaction uses NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The CeCl₃ activates the ketone towards nucleophilic attack.[4][6] It is believed that the active reducing species is a "harder" borohydride reagent, which preferentially attacks the "hard" carbonyl carbon (HSAB theory).[5][19]

Protocol: Luche Reduction of a Hindered Spirocyclic Ketone
  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the spirocyclic ketone (1.0 eq) in anhydrous methanol (MeOH).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) to the solution and stir until it fully dissolves.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes. Be cautious of hydrogen gas evolution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes.

  • Workup:

    • Quench the reaction by slowly adding water or 1 M HCl at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • Purification: Purify the crude product via flash column chromatography as needed.

Section 3: Advanced Strategies and Catalysis

FAQ 6: Are there modern catalytic methods to overcome steric hindrance in these reactions?

Answer:

Yes, the field of catalysis offers powerful solutions. Catalytic approaches can enable reactions under milder conditions and with higher selectivity than stoichiometric methods.

  • Transition Metal Catalysis:

    • Nickel Catalysis: Chiral Ni(0)-NHC (N-heterocyclic carbene) complexes have been used for the enantioselective synthesis of spirocycles via cycloaddition reactions.[7] Nickel-catalyzed cascade reactions are also emerging as a powerful tool.[9]

    • Palladium Catalysis: Palladium-catalyzed reactions, such as the Heck reaction, can be used in sequence with other transformations to build spirocyclic systems.[20]

  • Organocatalysis: As mentioned in FAQ 2, organocatalysis is a major strategy. It avoids metals and often proceeds through cascade or domino reactions, rapidly building molecular complexity under mild conditions.[11] This is particularly useful for constructing spirooxindoles, a common motif in bioactive molecules.[21]

  • Photoredox Catalysis: Visible-light photoredox catalysis can enable intramolecular reactions to form spirocycles under exceptionally mild conditions, sometimes succeeding where traditional methods fail.[21]

FAQ 7: Direct functionalization of my spiroketone is impossible. What are some alternative strategies?

Answer:

When direct attack on the hindered ketone is not feasible, a "detour" is often the best approach. Ring-opening and ring-closing strategies can be very effective.

Conceptual Pathway:

A Hindered Spiroketone (Unreactive) B Ring-Opening Reaction (Relieve Steric Strain) A->B Step 1 C Functionalize Linear or Macrocyclic Intermediate B->C Step 2 D Ring-Closing Reaction (Recyclization) C->D Step 3 E Desired Functionalized Spirocycle D->E Final Product

Caption: Alternative ring-opening/closing strategy.

  • Strain-Release Driven Reactions: Highly strained spirocycles, such as those containing cyclopropane or epoxide rings, can undergo nucleophilic ring-opening.[22][23] This relieves ring strain and provides a more accessible intermediate that can be functionalized. The final step involves a ring-closing reaction to reform the spirocyclic core.

  • Cascade Reactions: Many modern synthetic methods involve domino or cascade sequences where an initial reaction triggers a series of intramolecular steps, including cyclizations, to form complex spirocycles.[11][24][25]

Section 4: Computational Insights

FAQ 8: How can computational chemistry help predict and overcome steric hindrance?

Answer:

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for understanding these complex systems.[26][27]

  • Transition State Analysis: Calculations can model the transition states of different reaction pathways (e.g., nucleophilic addition vs. reduction). By comparing the activation energies, you can predict which pathway is more favorable and why.[28]

  • Steric Mapping: Tools like buried volume (%VBur) can quantify the steric environment around the reactive center. This allows for a rational comparison of different catalysts or substrates to identify less hindered options.[28]

  • Rational Catalyst Design: Computational studies can help in the rational design of catalysts by modeling how modifications to a ligand's structure will affect the steric and electronic environment of the catalytic center, thereby influencing stereoselectivity.[26][28]

References
  • Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal C
  • Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies.
  • Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv.
  • Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing.
  • Enantioselective methodologies for the synthesis of spiro compounds. Semantic Scholar.
  • Enantioselective synthesis of spirocycles by nickel‐catalyzed cascade borrowing hydrogen cyclization.
  • Explain the Luche reduction and its selectivity in organic synthesis. Proprep.
  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry.
  • Luche reduction. Wikipedia.
  • Wittig reaction. Wikipedia.
  • Computational studies reveal that steric interactions preclude the formation of (E/E)NHC-CDIs.
  • Luche Reduction. YouTube.
  • Luche Reduction. Tokyo Chemical Industry UK Ltd..
  • Grignard Reaction. Organic Chemistry Portal.
  • Luche Reduction. Organic Chemistry Portal.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
  • Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Ring closing and opening reactions leading to aza-polycyclic arom
  • Reactions of Grignard reagents. WordPress.com.
  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC - PubMed Central.
  • 19.
  • Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega.
  • Theoretical investigation of steric effects on the S1 potential energy surface of o-carborane-anthracene deriv
  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
  • Relative reactivity of Aldehydes and Ketones || Steric hindrance Inductive effect. YouTube.
  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkyl

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Validation & Comparative

NMR Analysis of Spiro[2.4]heptane Quaternary Carbons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the


 NMR characteristics of spiro[2.4]heptane, specifically focusing on the quaternary spiro-carbon. It is designed for researchers requiring precise structural validation of spirocyclic scaffolds in drug discovery.[1]

Executive Summary

Spiro[2.4]heptane (C


H

) represents a unique structural motif where a cyclopropane ring and a cyclopentane ring share a single quaternary carbon. In medicinal chemistry, this scaffold is increasingly valued for its ability to impart rigidity and specific vector orientation to pharmacophores without adding excessive molecular weight.[1]

For the analytical scientist, the quaternary spiro-carbon (C


)  presents a specific diagnostic challenge. Unlike typical aliphatic quaternary carbons that resonate between 30–50 ppm, the C

in spiro[2.4]heptane is significantly shielded by the magnetic anisotropy and ring strain of the cyclopropane unit.

This guide outlines the expected chemical shifts, provides a comparative dataset against alternative spiro-systems, and details a self-validating experimental protocol for unequivocal assignment.[1]

Chemical Shift Analysis: The Spiro[2.4]heptane Signature[2][3][4][5]

The


 NMR spectrum of spiro[2.4]heptane is characterized by high-field resonances due to the "cyclopropane effect." The quaternary carbon, despite being fully substituted, appears upfield relative to unstrained analogs.
Comparative Chemical Shift Data

The following table contrasts the quaternary carbon shift of spiro[2.4]heptane with its larger homologues. Note the "deshielding trend" as the ring size increases.[1]

CompoundStructureC

Shift (

, ppm)
Cyclopropane CH

(

, ppm)
Ring Strain / Electronic Effect
Spiro[2.4]heptane [2.4]21.0 – 26.0 5.0 – 12.0 High shielding due to Walsh orbital overlap and ring current of cyclopropane.[1]
Spiro[2.5]octane [2.5]20.0 – 24.04.0 – 10.0Similar shielding; slight variation due to cyclohexane chair conformation.
Spiro[4.4]nonane [4.4]45.0 – 55.0N/ANormal aliphatic quaternary range. Lack of cyclopropane shielding.[1]
gem-Dimethyl Acyclic30.0 – 35.0N/AStandard quaternary reference (e.g., neopentane C

at ~27 ppm).[1]

Data Sources: Aggregated from Maggio & Simmons (JACS 1981) and derivative analyses.

Mechanism of Shielding

The upfield shift of the C


 in spiro[2.4]heptane (approx. 20–26 ppm) compared to spiro[4.4]nonane (~50 ppm) is driven by two factors:
  • Diamagnetic Anisotropy : The cyclopropane ring possesses a magnetic anisotropy similar to a benzene ring (though weaker), which shields nuclei located in the cone above/below the ring plane and affects the ring carbons themselves.

  • Hybridization Changes : The C-C bonds in the cyclopropane ring have significant

    
    -character (approx.[1] 
    
    
    
    ), leaving the exocyclic bonds (connecting to the cyclopentane ring) with higher
    
    
    -character. However, the dominant factor for the carbon nucleus shift here is the electronic circulation within the strained 3-membered ring.

Visualization of Assignments

The following diagram illustrates the structural assignment logic and the distinct chemical environments.

SpiroShift SpiroSystem Spiro[2.4]heptane Structure C_Spiro Quaternary C (C1) ~22-26 ppm (Absent in DEPT-135) SpiroSystem->C_Spiro Junction C_Cycloprop Cyclopropane CH2 ~5-12 ppm (Inverted in DEPT-135) SpiroSystem->C_Cycloprop 3-Mem Ring C_Cyclopent Cyclopentane CH2 ~25-35 ppm (Inverted in DEPT-135) SpiroSystem->C_Cyclopent 5-Mem Ring C_Spiro->C_Cycloprop Shielding Effect

Figure 1: Structural decomposition of spiro[2.4]heptane showing characteristic NMR zones.

Experimental Protocol: Self-Validating Assignment

To unambiguously assign the quaternary spiro-carbon and distinguish it from solvent impurities or overlapping methylene signals, use the following DEPT-Edited workflow.

Sample Preparation
  • Solvent : CDCl

    
     (77.16 ppm triplet) is standard. For highly non-polar hydrocarbons, C
    
    
    
    D
    
    
    (128.06 ppm) may prevent overlap if the sample is concentrated.
  • Concentration : 10–20 mg in 0.6 mL solvent.[1]

  • Tube : High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming artifacts.

Pulse Sequence Workflow

Run the following experiments in sequence to create a logic gate for assignment.

  • Standard

    
     {
    
    
    
    } (Broadband Decoupled)
    • Purpose: Visualize ALL carbons.

    • Parameters: Relaxation delay (

      
      ) 
      
      
      
      2.0s. (Quaternary carbons have long
      
      
      relaxation times; insufficient delay leads to signal loss).
    • Observation: Identify the peak at ~22–26 ppm.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • Purpose: Distinguish C

      
      , CH, CH
      
      
      
      , and CH
      
      
      .
    • Logic:

      • CH/CH

        
        : Positive (Up).
        
      • CH

        
        : Negative (Down).
        
      • Quaternary (C

        
        ): NULL (No signal). 
        
    • Validation: If the peak at ~22–26 ppm disappears in DEPT-135 but is present in the Broadband spectrum, it is the quaternary spiro-carbon.[1]

  • HSQC (Heteronuclear Single Quantum Coherence)

    • Purpose: Final confirmation.

    • Observation: The C

      
       signal will show no correlations  to any protons in the 2D map, whereas the CH
      
      
      
      signals at 5–12 ppm and 25–35 ppm will correlate to their respective protons.
Assignment Logic Flowchart

AssignmentLogic Start Start: Identify Peak X (~20-30 ppm) CheckDEPT Check DEPT-135 Spectrum Start->CheckDEPT SignalPos Signal is Positive (+) CheckDEPT->SignalPos Up SignalNeg Signal is Negative (-) CheckDEPT->SignalNeg Down SignalNull Signal is Absent (Null) CheckDEPT->SignalNull No Peak AssignCH Assignment: CH or CH3 (Not Spiro C) SignalPos->AssignCH AssignCH2 Assignment: CH2 (Cyclopentane Methylene) SignalNeg->AssignCH2 AssignQ Assignment: Quaternary C (Spiro Center) SignalNull->AssignQ

Figure 2: Logic gate for assigning the quaternary spiro carbon using DEPT-135.

References

  • Maggio, J. E., & Simmons, H. E. (1981). Synthesis and properties of spiro[2.n]alkanes. Journal of the American Chemical Society, 103(6), 1579–1581. Link

  • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Small Rings. Journal of the American Chemical Society, 83(5), 1226–1230. Link

  • Krivdin, L. B. (2022).[2][3][4] Computational 1H and 13C NMR in structural and stereochemical studies. Magnetic Resonance in Chemistry, 60(5), 442–458. (Discusses ring strain effects on shifts). Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1] (Standard reference for cycloalkane shifts).

Sources

A Researcher's Guide to a Nuanced Analysis of Carbonyl Bands in Spiro Keto-Esters via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy remains an indispensable tool for the structural elucidation of organic molecules. Its ability to probe the vibrational modes of functional groups provides a rapid and non-destructive method for compound characterization. The carbonyl (C=O) stretching frequency is particularly informative, offering a window into the electronic and steric environment of this crucial functional group. This guide provides an in-depth comparison of the IR spectral features of carbonyl bands in spiro keto-esters, supported by experimental data and established principles. We will delve into the nuanced interplay of factors that govern the C=O stretching frequency in these structurally complex molecules, equipping you with the knowledge to interpret your own spectra with greater confidence.

The Diagnostic Power of the Carbonyl Stretch

The carbonyl group's strong dipole moment results in a characteristically intense and sharp absorption band in the IR spectrum, typically appearing in the 1630–1850 cm⁻¹ region.[1][2] The precise wavenumber of this absorption is highly sensitive to the molecular architecture surrounding the C=O bond, making it a powerful diagnostic tool. In spiro keto-esters, the presence of two carbonyl functionalities—a ketone and an ester—within a strained spirocyclic framework leads to a rich and informative IR spectrum.

Key Factors Influencing Carbonyl Stretching Frequencies in Spiro Keto-Esters

The position of the ketone and ester carbonyl bands in spiro keto-esters is a composite of several competing factors. Understanding these influences is paramount for accurate spectral interpretation.

Ring Strain: A Dominant Influence

The defining feature of spirocyclic systems is the presence of two rings sharing a single carbon atom. This arrangement often introduces significant ring strain, which has a profound effect on the C=O stretching frequency. As the size of the ring containing the carbonyl group decreases, the angle strain increases. To accommodate this strain, the carbon atoms of the ring utilize more p-character in their C-C bonds, consequently increasing the s-character of the exocyclic C=O bond.[3][4] A higher s-character leads to a stronger, stiffer C=O bond, which vibrates at a higher frequency.[3][4]

This trend is well-documented for cyclic ketones and directly translates to the ketonic carbonyl in spiro keto-esters.

Ring SizeTypical C=O Stretching Frequency (cm⁻¹)
Four-membered~1780
Five-membered~1750
Six-membered (strain-free)~1715

Data sourced from established spectroscopic data.[5]

For the ester carbonyl, a similar trend is observed in lactones (cyclic esters), where smaller ring sizes also lead to an increase in the C=O stretching frequency.

Electronic Effects: Induction and Resonance

The electronic environment around the carbonyl group significantly modulates its stretching frequency.

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the force constant of the C=O bond, leading to a higher absorption frequency.[6] Conversely, electron-donating groups decrease the frequency.

  • Resonance Effects: Conjugation of the carbonyl group with a C=C double bond or an aromatic ring delocalizes the π-electrons, weakening the C=O bond and lowering its stretching frequency by 20-40 cm⁻¹.[6][7] In spiro keto-esters containing unsaturation or aromatic moieties, this effect will be prominent.

The Ester Group's Dual Nature

The ester functionality introduces a unique electronic interplay. The oxygen atom attached to the carbonyl carbon exerts an electron-withdrawing inductive effect, which would be expected to increase the C=O frequency. However, the lone pair of electrons on the adjacent oxygen atom participates in resonance, which donates electron density to the C=O bond, thereby lowering its frequency.[8] In most aliphatic esters, the resonance effect is dominant, and their C=O stretch appears at a higher frequency (1750-1735 cm⁻¹) compared to ketones (~1715 cm⁻¹).[9]

Comparative IR Analysis in Practice: Spirooxindoles

Spirooxindoles are a prominent class of spirocyclic compounds that often incorporate a keto-ester or a keto-amide framework. Their biological activity makes them a subject of intense research. Analysis of their IR spectra provides a practical example of the principles discussed.

In a study on N-methyl spirooxindole derivatives, the characteristic carbonyl stretching vibration was observed at approximately 1690 cm⁻¹.[1] This value is lower than that of a typical saturated six-membered ring ketone (~1715 cm⁻¹) and a saturated ester (~1735 cm⁻¹). This shift to a lower wavenumber can be attributed to the influence of the amide functionality and potential conjugation within the oxindole system, which outweighs the effect of the five-membered lactam ring.

Experimental Protocol for IR Spectrum Acquisition of Spiro Keto-Esters

To ensure the acquisition of high-quality, reproducible IR spectra, the following protocol is recommended.

Sample Preparation
  • Solid Samples (KBr Pellet Method):

    • Grind 1-2 mg of the solid spiro keto-ester sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Ensure a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Liquid Samples (Neat Sample):

    • Place a small drop of the liquid spiro keto-ester onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin film.

  • Solution-Phase Spectroscopy:

    • Dissolve the spiro keto-ester in a suitable transparent solvent (e.g., chloroform, carbon tetrachloride).

    • Transfer the solution to a liquid cell of known path length.

    • Acquire a background spectrum of the pure solvent for subtraction.

Instrument Parameters
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and speed.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

  • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Background: Acquire a background spectrum of the empty sample compartment (or the pure solvent for solution-phase measurements) before running the sample spectrum.

Data Analysis
  • Identify the strong, sharp absorption bands in the 1850-1630 cm⁻¹ region, which are characteristic of the carbonyl stretching vibrations.

  • Correlate the observed frequencies with the expected values based on the principles of ring strain, electronic effects, and the nature of the carbonyl group (ketone vs. ester).

  • Analyze other regions of the spectrum to confirm the presence of other functional groups (e.g., C-O stretches for the ester, C-H stretches, etc.).

Visualizing the Factors at Play

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_factors Factors Influencing C=O Frequency cluster_outcome Effect on C=O Frequency Ring Strain Ring Strain Higher Frequency Higher Frequency Ring Strain->Higher Frequency Electronic Effects Electronic Effects Electronic Effects->Higher Frequency EWG Lower Frequency Lower Frequency Electronic Effects->Lower Frequency EDG Conjugation Conjugation Conjugation->Lower Frequency

Caption: Factors influencing the carbonyl stretching frequency.

G start Start: Obtain Spiro Keto-Ester Sample prep Sample Preparation (KBr Pellet, Neat, or Solution) start->prep acquire Acquire IR Spectrum (FTIR Spectrometer) prep->acquire process Process Data (Background Subtraction, Baseline Correction) acquire->process analyze Analyze Carbonyl Region (1850-1630 cm⁻¹) process->analyze correlate Correlate Frequencies with Structural Features analyze->correlate end End: Structural Elucidation correlate->end

Sources

Structural Characterization of Spiro[2.4]heptane Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.4]heptane carboxylic acid derivatives represent a unique challenge in structural biology and medicinal chemistry. As bioisosteres for proline or glutamate, their rigid spiro-carbon center locks the molecule into specific vectors, critical for high-affinity binding. However, this same rigidity—coupled with the rapid pseudorotation of the cyclopentane ring—creates ambiguity in solution-state characterization.

This guide outlines why X-ray crystallography remains the gold standard for these derivatives, specifically for determining absolute configuration and resolving the endo/exo isomerism that 1D and 2D NMR often obscure due to signal overlap and time-averaged conformational exchange.

Part 1: The Structural Challenge

The spiro[2.4]heptane core consists of a cyclopropane ring fused to a cyclopentane ring at a single carbon.[1] This creates two distinct structural problems that researchers must resolve:

  • The Envelope Flip: The cyclopentane ring is rarely planar. It exists in a dynamic equilibrium between "envelope" conformations. In solution (NMR), this averages out, often simplifying the spectrum misleadingly. In the solid state (X-ray), the ring freezes into its lowest-energy pucker, providing the bioactive geometry.

  • Walsh Orbital Interaction: The cyclopropane bonds possess significant

    
    -character (Walsh orbitals). Substituents on the cyclopentane ring (like carboxylic acids) experience stereoelectronic effects depending on whether they are bisected by or perpendicular to the cyclopropane ring.
    
Decision Matrix: When to Use Which Method

DecisionMatrix Start Spiro[2.4]heptane Derivative Synthesized Isomerism Isomerism Check Start->Isomerism NMR Solution NMR (NOESY/ROESY) Isomerism->NMR Relative Stereochem (Simple Cases) XRay X-ray Crystallography (Gold Standard) Isomerism->XRay Absolute Config (Enantiomers) DFT DFT Modeling (Prediction) NMR->DFT Ambiguous NOE Signals DFT->XRay Validation Required End IND Filing / SAR Data XRay->End Definitive Structure

Figure 1: Decision workflow for structural characterization. While NMR is the first line of defense, X-ray is required for definitive absolute configuration.

Part 2: Comparative Analysis

The following table contrasts the performance of X-ray crystallography against alternative methods for this specific chemical series.

FeatureX-Ray Crystallography Solution NMR (600 MHz) DFT (B3LYP/6-31G)*
Absolute Configuration Definitive. Uses anomalous scattering (Flack parameter) to distinguish R vs S.Indirect. Requires chiral derivatization (Mosher's acid) or shift reagents.Hypothetical. Predicts energy but cannot prove synthesis outcome.
Ring Conformation Precise. Observes the specific envelope pucker angle (

) in the crystal lattice.
Averaged. Rapid pseudorotation (

) yields planar-averaged couplings.
Static. Calculates global minimum, which may differ from the crystal packing state.
H-Bonding Network Direct Visualization. Maps intermolecular carboxylic acid dimers (syn/anti).Inferred. Chemical shift temperature coefficients (

) suggest H-bonds.
Modeled. Heavily dependent on solvation model (PCM/SMD).
Sample Requirement Single Crystal (

mm).
~5-10 mg in solution (

,

).
Computational resources only.
Technical Insight: The "Oil" Problem

Spiro[2.4]heptane carboxylic acids often exist as oils or low-melting solids due to their compact, greasy aliphatic nature. NMR is easier to run but harder to interpret; X-ray is harder to prep but easiest to interpret.

Part 3: Experimental Protocol (Self-Validating)

To achieve the "Gold Standard" X-ray result, you must overcome the crystallization hurdle. The free acid form of spiro[2.4]heptane derivatives rarely crystallizes well.

The Solution: Formation of diastereomeric salts or co-crystals.

Protocol: Amine Salt Screening for X-ray Quality Crystals

This protocol uses the principle of ionic lattice reinforcement to turn an oily acid into a diffraction-quality solid.

Reagents:

  • Target: Spiro[2.4]heptane-1-carboxylic acid (approx 10 mg).

  • Counter-ions (Bases): (R)-1-Phenylethylamine, Benzylamine, Dicyclohexylamine.

  • Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), Heptane.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Dissolve 10 mg (

    
     mmol) of the carboxylic acid in 0.5 mL of EtOAc. Add 1.0 equivalent of the chosen amine base (e.g., (R)-1-phenylethylamine).
    
    • Why? Chiral amines aid in resolving enantiomers and provide H-bond donors/acceptors to lock the carboxylate.

  • Vapor Diffusion (Sitting Drop): Place the salt solution in a small inner vial (or well). Place this inside a larger sealed chamber containing a volatile anti-solvent (Heptane).

    • Mechanism: Heptane slowly diffuses into the EtOAc, gradually increasing supersaturation and promoting ordered crystal growth over precipitation.

  • Observation & Harvest: Check after 24-72 hours under polarized light. Look for sharp extinction (birefringence).

    • Validation: If the drop is amorphous/oily, repeat with a more rigid amine (e.g., Adamantylamine).

  • Data Collection: Mount crystal at 100 K. Collect data to 0.8 Å resolution.

    • Critical Check: Ensure the Flack parameter is calculated if using a chiral counter-ion to confirm absolute stereochemistry.

CrystallizationWorkflow Input Oily Spiro-Acid (10 mg) SaltForm Add Chiral Amine (1:1 Stoichiometry) Input->SaltForm Stabilize Lattice Diffusion Vapor Diffusion (EtOAc / Heptane) SaltForm->Diffusion Slow Growth Harvest Harvest Crystal (Polarized Light Check) Diffusion->Harvest 24-72 Hours XRayData X-Ray Diffraction (100 K) Harvest->XRayData Structure Solution

Figure 2: Salt screening workflow to convert oily spiro-acids into crystalline solids.

Part 4: Data Interpretation & Causality

When analyzing the X-ray data for spiro[2.4]heptane derivatives, focus on these three parameters to validate your synthesis:

The Spiro Bond Angle Distortion

In a standard tetrahedron, the bond angle is


. In spiro[2.4]heptane, the spiro-carbon is strained.
  • Expectation: The internal angle of the cyclopropane ring is

    
    . The external angle (C-C-C of the cyclopentane at the spiro junction) often expands to 
    
    
    
    to relieve strain [1].
  • Significance: If your structure shows angles significantly deviating from these norms without high thermal ellipsoids, check for incorrect atom assignment (e.g., N vs C).

The Cyclopentane Envelope

Calculate the Cremer-Pople puckering parameters .

  • The flap of the envelope is usually the carbon distal to the spiro center to minimize steric clash between the carboxylic acid and the cyclopropane hydrogens.

  • Comparison: If NMR showed a "time-averaged" planar coupling (

    
     Hz), the X-ray structure will reveal the true static torsion angles (
    
    
    
    ), explaining why the solution bioactivity might differ from the solid state [2].
Intermolecular Hydrogen Bonding

Carboxylic acids in the solid state typically form centrosymmetric dimers (


 motif).
  • Observation: Look for

    
     distances of 
    
    
    
    Å.
  • Relevance: This dimer is often the "supramolecular synthon" that drives crystallization. If you see a catemer (chain) instead of a dimer, it indicates high steric bulk preventing the dimer formation.

References

  • Fecht, H. (1907).[1] "Über Spirocyclane". Berichte der Deutschen Chemischen Gesellschaft. 40 (3): 3883–3891.[1] Link

  • Hulshof, L. A., et al. (1972).[1] "Crystal and molecular structure and absolute configuration of d-spiro[3.3]heptane-2,6-dicarboxylic acid". The Journal of Organic Chemistry. 37 (11): 1767–1770.[1] Link[1]

  • Wiberg, K. B. (1996). "The Structure and Energetics of Small Ring Compounds". Accounts of Chemical Research. 29 (5): 229–234. (Contextual grounding on ring strain).
  • PubChem. (2025).[2] "Spiro[2.4]heptane-1-carboxylic Acid".[2][3][4] National Library of Medicine. Link

Sources

Technical Comparison Guide: Methyl 4-azaspiro[2.4]heptane-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of methyl 4-azaspiro[2.4]heptane-5-carboxylate against standard proline surrogates. This analysis is designed for researchers optimizing peptide conformation and metabolic stability.

Scaffold Class:


-Spirocyclopropyl Proline Surrogate
Primary Application:  Conformational Locking (Cis-Amide Inducer), Lipophilicity Enhancement

Executive Analysis

Methyl 4-azaspiro[2.4]heptane-5-carboxylate represents a specialized class of "methanoproline" analogs where a cyclopropane ring is spiro-fused to the


-carbon (C5) of the pyrrolidine ring. Unlike the more common 

-spiro (4-spiro) analogs used in HCV drugs (e.g., Ledipasvir intermediates), this

-spiro architecture places significant steric bulk directly adjacent to the amine nitrogen.

Key Differentiator: While standard proline and 4,4-difluoroproline primarily influence ring pucker (


-endo/exo), the 4-azaspiro[2.4]  scaffold exerts a dominant steric effect on the amide bond geometry , significantly shifting the equilibrium toward the cis isomer due to steric repulsion between the spiro-ring and the N-acyl group in the trans state.
Comparative Landscape Overview
FeatureMethyl 4-azaspiro[2.4]heptane-5-carboxylate L-Proline (Reference) 4,4-Difluoroproline 4,4-Dimethylproline
Steric Bulk Location

-Carbon (C5)
None

-Carbon (C4)

-Carbon (C4)
Electronic Effect Inductive donation (Alkyl)NeutralStrong Withdrawal (EWG)Inductive donation
LogP (Predicted) ~0.6 - 0.9 (Lipophilic)-2.54 (Hydrophilic)-1.5 (Polar)~ -0.5
Amide Preference High Cis-Induction (>40-50% cis)Trans-Dominant (~10-20% cis)Trans-DominantTrans-Dominant
Ring Pucker Locked (Envelope)Flexible

-exo (fluorine effect)
Mixed
Metabolic Stability High (Steric shield of N)LowModerateHigh

Physicochemical & Conformational Performance[1][2][3]

A. The "Delta-Spiro" Effect on Cis/Trans Isomerism

The defining feature of this molecule is the spiro-cyclopropane at the 5-position (relative to the carboxylate at 2, N at 1). In peptide chemistry, substituents at the


-position of proline create a "gem-dimethyl" like steric clash with the preceding carbonyl oxygen when the amide is in the trans conformation.
  • Mechanism: The spiro-ring forces the N-acyl group to rotate to relieve steric strain, thereby populating the cis amide conformer (Type VI

    
    -turn mimetic).
    
  • Comparison: Unlike 4,4-difluoroproline, which uses stereoelectronic effects (gauche effect) to lock the ring pucker without drastically altering the cis/trans ratio, the 4-azaspiro analog acts as a conformational switch .

B. Lipophilicity and Permeability

The addition of the ethylene bridge (cyclopropane) adds approximately 3 carbon equivalents of lipophilicity compared to the parent proline.

  • Experimental Relevance: For CNS-targeted drugs or intracellular targets, this modification improves membrane permeability (LogP shift from -2.5 to >0.5) without introducing the metabolic liability of a flexible ethyl/propyl chain.

C. Chemical Reactivity (Coupling)
  • Challenge: The steric bulk at the

    
    -position creates hindrance around the secondary amine.
    
  • Observation: Standard coupling protocols (e.g., EDC/HOBt) often fail or proceed slowly. High-efficiency coupling agents (HATU/HOAt) or acid chloride methods are required.

  • Basicity: The amine nucleophilicity is slightly reduced due to the inductive effect of the spiro-ring and steric shielding.

Experimental Protocols

Protocol A: Synthesis of Dipeptide (Coupling to 4-azaspiro Scaffold)

Rationale: Due to the steric hindrance at the Nitrogen (N1), standard coupling is inefficient. This protocol uses HATU to maximize yield.

Materials:

  • N-Boc-Amino Acid (1.2 eq)

  • Methyl 4-azaspiro[2.4]heptane-5-carboxylate (HCl salt) (1.0 eq)

  • HATU (1.2 eq)

  • HOAt (1.2 eq) - Critical for sterically hindered amines

  • DIPEA (4.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve N-Boc-AA, HATU, and HOAt in DMF (0.2 M) at 0°C. Stir for 15 mins.

  • Neutralization: Add DIPEA to the solution.

  • Addition: Add the Methyl 4-azaspiro[2.4]heptane-5-carboxylate salt in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. Note: Monitor by LCMS; hindered amines may require heating to 40°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl (x3), sat. NaHCO3 (x3), and Brine. Dry over Na2SO4.[1]

Protocol B: Determination of Cis/Trans Ratio (NMR Assay)

Rationale: To validate the "cis-inducing" property of the scaffold.

  • Sample Prep: Dissolve 5-10 mg of the acetylated derivative (Ac-4-azaspiro-OMe) in 0.6 mL of D2O or CDCl3.

  • Acquisition: Acquire 1H NMR (minimum 400 MHz, preferably 600 MHz) with sufficient relaxation delay (d1 > 5s) for quantitative integration.

  • Analysis:

    • Locate the Acetyl-CH3 singlets.

    • Trans isomer: Typically appears upfield (~2.0 ppm).

    • Cis isomer: Typically appears downfield (~2.1-2.2 ppm) due to magnetic anisotropy of the aromatic ring (if present) or carbonyl shielding.

    • Calculation:

      
      .
      
    • Target: Expect >30% cis population in water (compared to <10% for Proline).

Visualizing the Conformational Logic

The following diagram illustrates the decision logic for selecting the 4-azaspiro scaffold versus alternatives, based on the desired structural outcome.

ProlineSelection Start Peptide Design Goal Decision1 Need Conformational Restriction? Start->Decision1 Branch_No Use L-Proline (Flexible, Natural) Decision1->Branch_No No Decision2 Target Conformation? Decision1->Decision2 Yes Path_Cis Induce CIS-Amide (Turn Mimetic) Decision2->Path_Cis Path_Trans Stabilize TRANS-Amide (Polyproline II / Extended) Decision2->Path_Trans Sol_Spiro Methyl 4-azaspiro[2.4] (Delta-Spiro) High Steric Clash = Cis Preference Path_Cis->Sol_Spiro Steric Bulk at C5 (Delta) Decision3 Electronic Requirement? Path_Trans->Decision3 Sol_FPro 4-Fluoroproline (C4-exo/endo control) Maintains Trans Decision3->Sol_FPro Metabolic Stability + H-Bond Acceptor Sol_DmPro 4,4-Dimethylproline (Steric Bulk w/o Cis bias) Decision3->Sol_DmPro Hydrophobic Bulk

Figure 1: Decision tree for proline analog selection. The 4-azaspiro[2.4] scaffold is uniquely positioned for inducing cis-amide geometries.

Synthesis Pathway (Reference)

Understanding the origin of the scaffold aids in troubleshooting impurities. The synthesis typically involves a cyclopropanation of a dehydroproline derivative.

Synthesis Step1 Boc-Pyroglutamate (Starting Material) Step2 Super-Hydride Reduction (Aminal Formation) Step1->Step2 Step3 Dehydration (Enecarbamate) Step2->Step3 Step4 Simmons-Smith (Et2Zn, CH2I2) Cyclopropanation Step3->Step4 Step5 Oxidation/Esterification (Target Scaffold) Step4->Step5 Step4->Step5 Key Step: Stereocontrol

Figure 2: General synthetic route to spiro-proline scaffolds via cyclopropanation of enecarbamates.

References

  • PubChem. (n.d.). Methyl 4-azaspiro[2.4]heptane-5-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2017).[2] Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (Comparison of fluorinated prolines vs spiro analogs). Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection. (Context on spiro-proline use in antivirals). Retrieved from [Link]

Sources

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